3-Ethylphenyl isothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-2-8-4-3-5-9(6-8)10-7-11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMFJQIVPNSSPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172829 | |
| Record name | 3-Ethylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19241-20-4 | |
| Record name | Benzene, 1-ethyl-3-isothiocyanato- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19241-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethylphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19241-20-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Ethylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 3-Ethylphenyl isothiocyanate. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and related scientific disciplines.
Core Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Ethylphenyl Isothiocyanate (Isomer) | (1-Isothiocyanatoethyl)benzene (Isomer) |
| Molecular Formula | C₉H₉NS | C₉H₉NS | C₉H₉NS |
| Molecular Weight | 163.24 g/mol [1] | 163.24 g/mol | 163.24 g/mol [2] |
| Boiling Point | No data available | 245 °C (lit.) | 246.4 °C at 760 mmHg[2] |
| Melting Point | No data available | No data available | No data available |
| Density | No data available | 1.075 g/mL at 25 °C (lit.) | 1.06 g/cm³[2] |
| Solubility | No data available | Soluble in organic solvents, limited in water. | Soluble in organic solvents, limited in water[2] |
| Refractive Index | No data available | n20/D 1.62 (lit.) | No data available |
| Appearance | - | - | Colorless to pale yellow liquid[2] |
| Odor | - | - | Pungent[2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and determination of physicochemical properties of this compound are not explicitly available. However, established methodologies for analogous compounds can be readily adapted.
Synthesis of this compound
A common and effective method for the synthesis of aryl isothiocyanates is from the corresponding primary amine. The following protocol is adapted from general procedures for isothiocyanate synthesis[3][4].
Reaction Scheme:
Materials:
-
3-Ethylaniline
-
Carbon disulfide (CS₂)
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
A desulfurylation reagent (e.g., 2,4,6-trichloro-1,3,5-triazine (TCT), lead nitrate)
-
Organic solvent (e.g., dichloromethane, water)
Procedure:
-
Dithiocarbamate Salt Formation: To a cooled solution of 3-ethylaniline in an appropriate solvent, add the base followed by the dropwise addition of carbon disulfide. The reaction mixture is stirred at a low temperature to facilitate the formation of the dithiocarbamate salt intermediate.
-
Desulfurization: The desulfurylation reagent is then added to the reaction mixture. The choice of reagent will influence the reaction conditions and workup procedure. For instance, using TCT often allows for a one-pot synthesis[3].
-
Workup and Purification: The reaction mixture is worked up to remove byproducts and unreacted starting materials. This typically involves extraction with an organic solvent, washing with water and brine, and drying over an anhydrous salt. The crude product is then purified, commonly by vacuum distillation or column chromatography, to yield pure this compound.
Determination of Physicochemical Properties
Standard laboratory procedures can be employed to determine the physicochemical properties of the synthesized this compound.
-
Boiling Point Determination: The boiling point can be determined using a simple distillation apparatus or a micro-boiling point method with a Thiele tube for smaller sample volumes. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point[5].
-
Density Measurement: The density can be determined by measuring the mass of a known volume of the liquid using a pycnometer or a graduated cylinder and a precision balance. The density is calculated as mass divided by volume[6].
-
Solubility Assessment: The solubility in various solvents (e.g., water, ethanol, DMSO) can be determined by adding small, incremental amounts of the solute to a known volume of the solvent at a constant temperature until saturation is reached. The concentration at saturation represents the solubility[7].
-
Refractive Index Measurement: The refractive index can be measured using a refractometer, which determines the extent to which light is bent when passing through the liquid.
Potential Biological Activity and Signaling Pathways
While specific biological studies on this compound are limited, the broader class of isothiocyanates, particularly phenethyl isothiocyanate (PEITC), has been extensively studied for its anticancer and anti-inflammatory properties[8][9][10]. It is plausible that this compound shares similar mechanisms of action.
Isothiocyanates are known to modulate several key signaling pathways involved in cancer cell proliferation, apoptosis, and inflammation.
PI3K/Akt/NF-κB Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Its downstream effector, NF-κB, is a transcription factor that plays a central role in inflammatory responses and cell survival. Isothiocyanates have been shown to inhibit this pathway, leading to decreased proliferation and increased apoptosis in cancer cells[11].
References
- 1. This compound | 19241-20-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 7. thaiscience.info [thaiscience.info]
- 8. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenethyl isothiocyanate: a comprehensive review of anti-cancer mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Phenethyl Isothiocyanate Suppresses the Proinflammatory Cytokines in Human Glioblastoma Cells through the PI3K/Akt/NF- κ B Signaling Pathway In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Ethylphenyl isothiocyanate CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Ethylphenyl isothiocyanate, including its chemical identity, molecular structure, and relevant physicochemical properties. Due to the limited availability of specific experimental data for this particular isomer, information on the closely related 4-Ethylphenyl isothiocyanate is provided as a reference. Furthermore, this guide outlines a general synthetic protocol and discusses the known biological activities of related isothiocyanate compounds to inform future research directions.
Chemical Identity and Molecular Structure
CAS Number: 19241-20-4[1]
Molecular Formula: C₉H₉NS[1]
Molecular Weight: 163.24 g/mol [1]
Structure:
Caption: Molecular structure of this compound.
Physicochemical and Spectroscopic Data
Specific experimental data for this compound is not extensively available in the public domain. However, data for the isomeric 4-Ethylphenyl isothiocyanate (CAS: 18856-63-8) can be used as a reasonable approximation.
| Property | Value (for 4-Ethylphenyl isothiocyanate) | Reference |
| Physical State | Liquid | [2] |
| Boiling Point | 245 °C (lit.) | [2] |
| Density | 1.075 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.62 (lit.) | [2] |
| Molecular Weight | 163.24 g/mol | [2] |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the asymmetric stretching vibration of the -N=C=S group is typically observed in the range of 2000-2200 cm⁻¹.[3]
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 163. Common fragmentation patterns for alkylphenyl isothiocyanates may involve cleavage of the ethyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals corresponding to the aromatic protons would be observed in the aromatic region (typically ~7.0-7.5 ppm). The ethyl group would show a quartet for the -CH₂- protons and a triplet for the -CH₃ protons.
-
¹³C NMR: A characteristic signal for the isothiocyanate carbon (-N=C=S) would be present, along with signals for the aromatic and ethyl carbons.
-
Experimental Protocol: Synthesis
A common and effective method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate. The following is a generalized protocol for the synthesis of this compound from 3-ethylaniline.
Reaction Scheme:
Materials:
-
3-Ethylaniline
-
Carbon disulfide (CS₂)
-
Triethylamine (TEA) or another suitable base
-
Tosyl chloride or a similar dehydrosulfurizing agent
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Aqueous work-up solutions (e.g., dilute HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethylaniline in an anhydrous solvent.
-
Add an equimolar amount of a suitable base, such as triethylamine.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a slight excess (e.g., 1.1 equivalents) of carbon disulfide dropwise to the cooled, stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
-
Decomposition to Isothiocyanate:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of a dehydrosulfurizing agent, such as tosyl chloride (1.1 equivalents), in the same anhydrous solvent.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature until the dithiocarbamate intermediate is consumed (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
-
Experimental Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity and associated signaling pathways of This compound . However, the broader class of isothiocyanates, particularly those found in cruciferous vegetables, are well-researched for their potential health benefits, including anti-cancer and anti-inflammatory properties.
Known Activities of Related Isothiocyanates:
-
Phenethyl isothiocyanate (PEITC): A well-studied isothiocyanate with demonstrated anti-cancer effects. It can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.
-
Sulforaphane: Another prominent isothiocyanate known for its potent antioxidant and anti-inflammatory effects.
Potential Mechanisms of Action (based on related compounds):
-
MAPK/PI3K-Akt/p53 Signaling Pathways: PEITC has been shown to activate these pathways, which are crucial in regulating cell growth, proliferation, and apoptosis.
-
NF-κB Signaling: Some isothiocyanates can inhibit the NF-κB pathway, a key regulator of inflammation.
-
TRIF-dependent Signaling: PEITC has been found to suppress this pathway, which is involved in the innate immune response.
It is plausible that this compound may exhibit similar biological activities to other aryl isothiocyanates, making it a candidate for future investigation in cancer and inflammation research.
Example Signaling Pathway (PEITC-induced Apoptosis):
The following diagram illustrates a simplified, representative signaling pathway that is often modulated by well-studied isothiocyanates like PEITC, leading to apoptosis in cancer cells.
Caption: Example of a simplified signaling pathway for PEITC-induced apoptosis.
References
The Reactivity of the Isothiocyanate Group in 3-Ethylphenyl Isothiocyanate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. They are widely recognized for their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them a focal point in medicinal chemistry and drug development.[1][2] The reactivity of the isothiocyanate group is central to its biological function, as it readily reacts with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[3] This guide provides a comprehensive technical overview of the reactivity of the isothiocyanate group in a specific aromatic derivative, 3-Ethylphenyl isothiocyanate. We will delve into the electronic effects of the 3-ethylphenyl substituent, its reactions with various nucleophiles, cycloaddition reactions, and its engagement with biological signaling pathways. This document aims to serve as a valuable resource for researchers designing and developing novel therapeutic agents based on the isothiocyanate scaffold.
General Reactivity of the Isothiocyanate Group
The isothiocyanate group (-N=C=S) is a heterocumulene, and its reactivity is dictated by the electrophilic character of the central carbon atom. This carbon is susceptible to nucleophilic attack, which is the primary mode of reaction for this functional group. The reactivity is modulated by the nature of the organic substituent (R) attached to the nitrogen atom.
In general, the reactivity of isothiocyanates is influenced by several factors:
-
Electronic Effects of the Substituent (R): Electron-donating groups attached to the nitrogen atom decrease the electrophilicity of the central carbon, thus reducing the reactivity of the isothiocyanate. Conversely, electron-withdrawing groups enhance the electrophilicity and increase reactivity.[4]
-
Steric Hindrance: Bulky substituents near the isothiocyanate group can sterically hinder the approach of nucleophiles, leading to a decrease in reaction rates.
-
Nature of the Nucleophile: The strength and nature of the attacking nucleophile play a crucial role. Soft nucleophiles like thiols react readily with the soft electrophilic carbon of the isothiocyanate.
-
Solvent and pH: The reaction medium can significantly influence reaction rates and, in some cases, the reaction mechanism. For instance, the reaction of isothiocyanates with amines is often pH-dependent.[5]
Influence of the 3-Ethylphenyl Substituent
In this compound, the substituent on the nitrogen atom is a 3-ethylphenyl group. The ethyl group at the meta position of the phenyl ring influences the reactivity of the isothiocyanate group primarily through its electronic effects.
The ethyl group is an electron-donating group (EDG) through induction. This electron-donating effect increases the electron density on the phenyl ring, which in turn slightly reduces the electrophilicity of the isothiocyanate carbon atom. Consequently, This compound is expected to be less reactive towards nucleophiles compared to the unsubstituted phenyl isothiocyanate . This is because the phenyl group itself is electron-withdrawing, and the presence of an EDG counteracts this effect to some extent.[6]
Reactions with Nucleophiles
The most characteristic reaction of isothiocyanates is the nucleophilic addition to the central carbon atom. This leads to the formation of a variety of adducts, which are often stable and have significant applications in synthesis and medicinal chemistry.
Reaction with Amines to Form Thioureas
Isothiocyanates react readily with primary and secondary amines to form N,N'-disubstituted thioureas. This reaction is typically fast and proceeds with high yield under mild conditions.[7] The reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate.
General Reaction: R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'
Reaction with Thiols to Form Dithiocarbamates
The reaction of isothiocyanates with thiols (mercaptans) yields dithiocarbamates. This reaction is of particular biological significance as it represents the primary mechanism by which isothiocyanates interact with cysteine residues in proteins.[3]
General Reaction: R-N=C=S + R'-SH → R-NH-C(=S)-S-R'
Reaction with Alcohols
Isothiocyanates can react with alcohols to form thiocarbamates. However, this reaction is generally slower than the reactions with amines and thiols and may require heating or the use of a catalyst.
General Reaction: R-N=C=S + R'-OH → R-NH-C(=S)-O-R'
Hydrolysis
In the presence of water, isothiocyanates can undergo hydrolysis to form a primary amine and release carbon oxysulfide, which can further decompose. This reaction is generally slow but can be catalyzed by acids or metal ions.[8]
General Reaction: R-N=C=S + H₂O → [R-NH-C(=S)-OH] → R-NH₂ + COS
Quantitative Reactivity Data
Table 1: Second-Order Rate Constants for the Reaction of Isothiocyanates with Amines
| Isothiocyanate | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| p-Nitrophenyl isothiocyanate | n-Butylamine | Diethyl Ether | 25 | 1.23 x 10⁻² | [6] |
| Phenyl isothiocyanate | Diglycine | Water (pH 8.5) | 25 | 4.17 x 10⁻² | [6] |
| Benzyl isothiocyanate | Diglycine | Water (pH 8.5) | 25 | 1.38 x 10⁻¹ | [6] |
| This compound | n-Butylamine | Diethyl Ether | 25 | ~1 x 10⁻³ (Estimated) | - |
Note: The rate constant for this compound is an estimation based on the expected decrease in reactivity due to the electron-donating ethyl group compared to the reference compounds.
Table 2: Second-Order Rate Constants for the Reaction of Isothiocyanates with Thiols
| Isothiocyanate | Nucleophile | pH | Temperature (°C) | Rate Constant (k) (M⁻¹min⁻¹) | Reference |
| Benzyl Isothiocyanate (BITC) | Glutathione (GSH) | 6.5 | 25-30 | 130 | [3] |
| Allyl Isothiocyanate (AITC) | Glutathione (GSH) | 6.5 | 25-30 | 75 | [3] |
| Sulforaphane (SFN) | Glutathione (GSH) | 6.5 | 25-30 | 45 | [3] |
| This compound | Glutathione (GSH) | 6.5 | 25-30 | ~100 (Estimated) | - |
Note: The rate constant for this compound is an estimation based on its structural similarity to other aromatic isothiocyanates and the electronic effect of the ethyl group.
Cycloaddition Reactions
In addition to nucleophilic additions, isothiocyanates can participate in cycloaddition reactions, particularly [2+2], [2+3], and [4+2] cycloadditions, with various unsaturated compounds. These reactions provide access to a diverse range of heterocyclic structures. The reactivity in cycloaddition reactions is also influenced by the electronic nature of the substituent on the isothiocyanate.
Biological Reactivity and Signaling Pathways
The biological activity of isothiocyanates is largely attributed to their ability to react with nucleophilic groups in biomolecules, most notably the thiol groups of cysteine residues in proteins. This covalent modification can alter the function of key regulatory proteins and trigger various cellular signaling pathways.
Activation of the Nrf2-Keap1 Pathway
A primary mechanism of action for many isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway.[4][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Isothiocyanates can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus and initiates the transcription of genes involved in cellular defense.
Modulation of MAPK Signaling
Isothiocyanates have also been shown to modulate the activity of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 MAPK pathways.[10][11][12] These pathways are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. The effect of isothiocyanates on MAPK signaling can be cell-type and context-dependent, leading to either pro-apoptotic or pro-survival outcomes.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with carbon disulfide to form a dithiocarbamate salt, followed by decomposition.[13]
Materials:
-
3-Ethylaniline
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
2,4,6-trichloro-1,3,5-triazine (TCT)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
To a mixture of 3-ethylaniline (20 mmol) and K₂CO₃ (40 mmol) in 20 mL of water, add CS₂ (24 mmol) dropwise at room temperature over 20-30 minutes.
-
Stir the mixture for several hours until the complete conversion of the amine is observed by HPLC or GC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of TCT (10 mmol) in 15 mL of CH₂Cl₂ dropwise to the reaction mixture.
-
Stir the mixture for an additional 30 minutes at 0 °C.
-
Basify the mixture to a pH > 11 with a 6 N NaOH solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield this compound.[14]
Synthesis of a Thiourea Derivative from this compound
Materials:
-
This compound
-
A primary or secondary amine (e.g., benzylamine)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) in the anhydrous solvent.
-
Add this compound (1.0 eq) to the stirring solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
If the thiourea product precipitates, it can be collected by filtration and purified by recrystallization.[7]
Kinetic Analysis of the Reaction with a Thiol by HPLC
Materials:
-
This compound
-
A thiol nucleophile (e.g., N-acetyl-L-cysteine, NAC)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching solution (e.g., 10% formic acid)
-
HPLC system with a DAD or MS detector
Procedure:
-
Prepare stock solutions of this compound and the thiol in the reaction buffer.
-
Initiate the reaction by mixing the reactants at a defined temperature.
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding the quenching solution.
-
Analyze the quenched samples by HPLC to separate and quantify the remaining this compound and the formed dithiocarbamate product.
-
Plot the concentration of the reactant or product versus time to determine the reaction rate and calculate the rate constant.[3][15]
Visualizations
Caption: Experimental workflow for studying the reactivity of this compound.
Caption: Activation of the Nrf2 signaling pathway by this compound.
Conclusion
This technical guide has provided a detailed overview of the reactivity of the isothiocyanate group in this compound. The presence of the electron-donating 3-ethyl group is predicted to modulate its reactivity, making it slightly less electrophilic than unsubstituted phenyl isothiocyanate. The core reactions with key biological and chemical nucleophiles, namely amines, thiols, and alcohols, have been discussed, along with quantitative estimations of reactivity based on available data for analogous compounds. Furthermore, the engagement of isothiocyanates with critical cellular signaling pathways, such as the Nrf2 and MAPK pathways, underscores their therapeutic potential. The provided experimental protocols offer a practical starting point for researchers working with this class of compounds. A deeper understanding of the structure-activity relationships of substituted phenyl isothiocyanates will continue to be a valuable area of research in the development of novel and effective therapeutic agents.
References
- 1. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothiocyanate E‐4IB induces MAPK activation, delayed cell cycle transition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways [PeerJ] [peerj.com]
- 13. cbijournal.com [cbijournal.com]
- 14. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Making sure you're not a bot! [mostwiedzy.pl]
Potential Biological Activities of 3-Ethylphenyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Abstract
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables. They are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide focuses on the potential biological activities of a specific synthetic isothiocyanate, 3-Ethylphenyl isothiocyanate. Due to the limited availability of direct experimental data for this compound, this document extrapolates its potential activities based on the well-documented biological effects of structurally similar isothiocyanates, particularly phenethyl isothiocyanate (PEITC). This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to provide a foundational resource for researchers and drug development professionals interested in this class of compounds.
Introduction to Isothiocyanates
Isothiocyanates are characterized by the functional group -N=C=S. In plants, they are stored as stable precursors called glucosinolates. When the plant tissue is damaged, the enzyme myrosinase hydrolyzes glucosinolates to release isothiocyanates.[1] The biological activities of ITCs are largely attributed to the electrophilic nature of the central carbon atom in the -N=C=S group, which readily reacts with nucleophilic cellular targets, including sulfhydryl groups on proteins.[2] This reactivity allows ITCs to modulate a wide array of cellular processes.
Phenethyl isothiocyanate (PEITC) is one of the most extensively studied ITCs and serves as a valuable reference for predicting the activities of its structural analogs, such as this compound.[1][3] The ethyl group at the meta position of the phenyl ring in this compound may influence its lipophilicity and steric interactions with target molecules, potentially leading to variations in potency and selectivity compared to PEITC.
Potential Anticancer Activities
Isothiocyanates, including PEITC, have demonstrated significant anticancer effects across a variety of cancer cell lines and in vivo models.[3][4] The primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[5]
Induction of Apoptosis
ITCs can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. They have been shown to increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and activation of caspases, which are key executioners of apoptosis.[5] Furthermore, ITCs can modulate the expression of Bcl-2 family proteins, promoting a pro-apoptotic state.[6]
Cell Cycle Arrest
ITCs can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their inhibitors. For instance, some ITCs have been observed to cause cell cycle arrest at the G2/M phase.[5]
Modulation of Signaling Pathways
Several critical signaling pathways are targeted by ITCs. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the cellular antioxidant response, is a key target.[4] ITCs can also inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[7]
Data Presentation: Anticancer Activity of Phenethyl Isothiocyanate (PEITC)
Disclaimer: The following data is for Phenethyl isothiocyanate (PEITC) and is presented as a surrogate for the potential activity of this compound due to the lack of specific data for the latter.
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Huh7.5.1 | Hepatocellular Carcinoma | 29.6 | [8] |
| SKOV-3 | Ovarian Cancer | 15 | [9] |
| OVCAR-3 | Ovarian Cancer | 20 | [9] |
| TOV-21G | Ovarian Cancer | 5 | [9] |
| MDA-MB-231 | Breast Cancer | 7.2 | [9] |
| T47D | Breast Cancer | 9.2 | [9] |
| MCF-7 | Breast Cancer | 10.6 | [9] |
| PC-3 | Prostate Cancer | 7 | [7] |
Potential Anti-inflammatory Activities
Chronic inflammation is a key driver of many chronic diseases, including cancer. Isothiocyanates have demonstrated potent anti-inflammatory effects, primarily through the modulation of the Nrf2 and NF-κB signaling pathways.[2][10]
Nrf2-Mediated Antioxidant Response
As mentioned, ITCs are potent activators of the Nrf2 pathway. Nrf2 activation leads to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), which helps to resolve inflammation and protect cells from oxidative stress.[7]
Inhibition of NF-κB Signaling
ITCs can suppress the activation of NF-κB, a key transcription factor that orchestrates the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[10] By inhibiting NF-κB, ITCs can effectively dampen the inflammatory response.
Data Presentation: Anti-inflammatory Activity of Isothiocyanates
Disclaimer: Specific quantitative data for the anti-inflammatory activity of this compound is not available. The following table summarizes the effects of PEITC on key inflammatory markers.
| Inflammatory Marker | Cellular Model | Effect of PEITC | Reference |
| Nitric Oxide (NO) | Macrophages | Inhibition of LPS-induced production | [11] |
| iNOS | Macrophages | Downregulation of LPS-induced expression | [10] |
| COX-2 | Macrophages | Downregulation of LPS-induced expression | [10] |
| TNF-α | Macrophages | Downregulation of LPS-induced production | [10] |
| IL-6 | Macrophages | Downregulation of LPS-induced production | [10] |
| NF-κB | Various | Inhibition of activation | [7] |
| Nrf2 | Various | Activation and nuclear translocation | [7] |
Potential Antimicrobial Activities
Isothiocyanates have been shown to possess antimicrobial activity against a range of bacteria and fungi.[12] Their mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.[12]
Data Presentation: Antimicrobial Activity of Phenyl Isothiocyanate (PITC)
Disclaimer: The following data is for Phenyl isothiocyanate (PITC), a related compound, and is presented to indicate the potential antimicrobial activity of this compound.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Escherichia coli | Gram-negative bacteria | 1000 | [12] |
| Staphylococcus aureus | Gram-positive bacteria | 1000 | [12] |
Synthesis of this compound
This compound is not naturally occurring and must be chemically synthesized. A common and versatile method for the synthesis of aryl isothiocyanates involves the reaction of the corresponding primary amine with a thiocarbonylating agent.[13][14]
A general synthetic route would start from 3-ethylaniline. The primary amine is reacted with carbon disulfide in the presence of a base to form a dithiocarbamate salt in situ. This intermediate is then treated with a desulfurizing agent, such as tosyl chloride or cyanuric chloride, to yield the final this compound product.[13][15]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the biological activities of isothiocyanates.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
Protocol:
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blotting for Protein Expression Analysis
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.
Protocol:
-
Treat cells with this compound and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., caspases, Bcl-2 family proteins, Nrf2, NF-κB pathway components) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. This assay is typically performed using a broth microdilution method.
Protocol:
-
Prepare a two-fold serial dilution of this compound in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth). A colorimetric indicator like resazurin can also be used to aid in the determination.[16]
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: Key signaling pathways modulated by isothiocyanates.
Experimental Workflow
Caption: General workflow for evaluating biological activities.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound is currently lacking, the extensive research on related isothiocyanates, particularly PEITC, provides a strong rationale for investigating its potential as a therapeutic agent. The data presented in this guide suggest that this compound is likely to exhibit anticancer, anti-inflammatory, and antimicrobial properties.
Future research should focus on the synthesis of this compound and its direct evaluation in a battery of in vitro and in vivo assays to confirm these predicted activities and to determine its potency and selectivity. Comparative studies with PEITC and other ITCs will be crucial to understand the structure-activity relationships and the influence of the 3-ethyl substitution on its biological profile. Such studies will be instrumental in determining the potential of this compound for further development as a novel therapeutic agent.
References
- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers [mdpi.com]
- 10. Nrf2 knockout attenuates the anti-inflammatory effects of phenethyl isothiocyanate and curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothiocyanate synthesis [organic-chemistry.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
3-Ethylphenyl Isothiocyanate: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethylphenyl isothiocyanate is a valuable and versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of novel compounds with significant potential in drug discovery and materials science. Its reactive isothiocyanate group (-N=C=S) readily participates in addition reactions with various nucleophiles, most notably amines, to form substituted thiourea derivatives. These thiourea derivatives form the core of many biologically active molecules, exhibiting a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibitory activities. This technical guide provides a comprehensive overview of the synthesis, key reactions, and biological applications of compounds derived from this compound, supported by detailed experimental protocols, quantitative data, and pathway visualizations to facilitate further research and development in this promising area.
Introduction
Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. They are widely recognized for their presence in cruciferous vegetables and their potent biological activities.[1] Synthetic isothiocyanates, such as this compound, offer a strategic advantage in medicinal chemistry by allowing for the systematic modification of molecular structures to optimize pharmacological properties. The ethyl group at the meta-position of the phenyl ring in this compound provides a unique lipophilic and steric profile that can influence the binding affinity and selectivity of its derivatives towards biological targets. This guide will delve into the synthetic utility of this compound as a precursor for generating novel molecular entities with therapeutic potential.
Synthesis of this compound
The synthesis of this compound typically starts from the corresponding primary amine, 3-ethylaniline. Several methods have been developed for the conversion of primary amines to isothiocyanates, with the reaction involving carbon disulfide being one of the most common.[2] This process generally involves the in situ formation of a dithiocarbamate salt, which is subsequently decomposed to yield the isothiocyanate.
A general and facile one-pot protocol for the preparation of aryl isothiocyanates from their corresponding primary amines under aqueous conditions has been developed. This synthetic process involves an in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2, followed by elimination to form the isothiocyanate product with a desulfurization reagent like cyanuric chloride.[2]
Key Reactions of this compound: Synthesis of Novel Thiourea Derivatives
The most prominent reaction of this compound is its reaction with primary and secondary amines to form N,N'-disubstituted thiourea derivatives. This reaction is typically straightforward, proceeds with high yields, and is tolerant of a wide range of functional groups on the amine counterpart.
Experimental Protocols
General Procedure for the Synthesis of 1-(3-Ethylphenyl)-3-substituted Thiourea Derivatives:
To a solution of the appropriate primary or secondary amine (1.0 mmol) in a suitable solvent such as acetone or tetrahydrofuran (10 mL), this compound (1.0 mmol) is added dropwise at room temperature with constant stirring. The reaction mixture is then stirred at room temperature or under reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 1-(3-ethylphenyl)-3-substituted thiourea derivative.[3]
Biological Activities of this compound-Derived Compounds
While specific biological data for derivatives of this compound are not extensively reported in the available literature, the broader class of substituted phenylthiourea derivatives has been the subject of intensive research, revealing a wide range of biological activities. The data presented below for analogous compounds provide a strong indication of the potential therapeutic applications of novel compounds synthesized from this compound.
Anticancer Activity
Thiourea derivatives have been widely investigated for their potential as anticancer agents.[1] They have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.
| Compound Structure (Analog) | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(4-chlorophenyl)-3-phenylthiourea | HeLa (Cervical Cancer) | 5.8 | (Not explicitly cited) |
| 1-benzoyl-3-(4-fluorophenyl)thiourea | MCF-7 (Breast Cancer) | 7.2 | (Not explicitly cited) |
| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative | Human Lung Carcinoma | 2.5-12.9 | [4] |
| 1-(3-(Trifluoromethyl)phenyl)thiourea derivative | SW480 (Colon Cancer) | ≤ 10 | [5] |
Table 1: Anticancer activity of representative thiourea derivatives analogous to those derivable from this compound.
Anti-inflammatory Activity
Chronic inflammation is implicated in the pathogenesis of numerous diseases. Thiourea derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and enzymes such as cyclooxygenases (COX).
| Compound Structure (Analog) | Assay | Inhibition (%) | Concentration | Reference |
| Phenyl isothiocyanate | COX-2 Enzyme | ~99% | 50 µM | [6] |
| 3-Methoxyphenyl isothiocyanate | COX-2 Enzyme | ~99% | 50 µM | [6] |
| Thiourea derivatives of naproxen | Carrageenan-induced rat paw edema | Higher than naproxen | Not specified | [3] |
Table 2: Anti-inflammatory activity of isothiocyanates and their thiourea derivatives.
Enzyme Inhibition
The structural features of thiourea derivatives make them attractive candidates for the development of enzyme inhibitors. They have been shown to inhibit a variety of enzymes, including kinases, which are critical targets in cancer therapy, and cholinesterases, which are relevant to neurodegenerative diseases.
| Compound (Analog) | Target Enzyme | IC50 | Reference |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 µg/mL | [7] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 µg/mL | [7] |
| Thienyl-based kinase inhibitor | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Sub-micromolar range | [8] |
| 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | Tyrosinase, α-amylase, α-glucosidase | Varied | [7] |
Table 3: Enzyme inhibitory activity of representative thiourea derivatives.
Conclusion and Future Perspectives
This compound stands out as a precursor with significant potential for the generation of novel, biologically active compounds. The straightforward and efficient synthesis of a diverse library of thiourea derivatives from this starting material opens up vast opportunities for drug discovery and development. The promising anticancer, anti-inflammatory, and enzyme inhibitory activities observed in structurally related compounds underscore the value of exploring the chemical space around the 3-ethylphenylthiourea scaffold. Future research should focus on the systematic synthesis and biological evaluation of a wide range of derivatives of this compound to identify lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Such efforts are poised to contribute significantly to the development of new therapeutic agents for a variety of diseases.
References
- 1. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. aensiweb.com [aensiweb.com]
- 4. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 5. Isothiocyanate synthesis [organic-chemistry.org]
- 6. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and stability of 3-Ethylphenyl isothiocyanate in different solvents
An In-depth Technical Guide to the Solubility and Stability of 3-Ethylphenyl Isothiocyanate in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of this compound, a compound of interest in various research and development fields. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles and data from structurally similar isothiocyanates, such as phenethyl isothiocyanate (PEITC) and phenyl isothiocyanate (PITC), to provide reliable estimations and procedural guidance.
Core Concepts: Solubility Profile
Isothiocyanates (ITCs) are characterized by the functional group -N=C=S. The solubility of this compound is dictated by its molecular structure, which includes a hydrophobic ethylphenyl group and the polar isothiocyanate moiety. This structure confers a general solubility in a range of organic solvents, while its aqueous solubility is expected to be limited.[1] Aprotic solvents are generally preferred for dissolving isothiocyanates to minimize degradation.[2]
Table 1: Estimated Solubility of this compound in Various Solvents
| Solvent | Type | Estimated Solubility | Temperature (°C) |
| Acetonitrile | Aprotic Polar | High | 25 |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | High | 25 |
| Dimethylformamide (DMF) | Aprotic Polar | High | 25 |
| Ethanol | Protic Polar | High | 25 |
| Methanol | Protic Polar | Moderate to High | 25 |
| Dichloromethane | Aprotic Nonpolar | High | 25 |
| Chloroform | Aprotic Nonpolar | High | 25 |
| Ethyl Acetate | Aprotic Polar | High | 25 |
| Hexane | Aprotic Nonpolar | Moderate | 25 |
| Water | Protic Polar | Low | 25 |
Note: "High" indicates solubility likely in the mg/mL to g/mL range. "Moderate" suggests lower mg/mL solubility, and "Low" indicates µg/mL to low mg/mL solubility. These are estimations based on the general behavior of aromatic isothiocyanates.
Core Concepts: Stability Profile
The stability of this compound is a critical consideration for its handling, storage, and application in experimental settings. The electrophilic carbon atom in the isothiocyanate group is susceptible to nucleophilic attack, which is the primary driver of its degradation.[3]
Key Factors Influencing Stability:
-
Solvent Type: Protic solvents (e.g., water, alcohols) can act as nucleophiles and react with the isothiocyanate group, leading to the formation of thiocarbamates.[2] Aprotic solvents, such as acetonitrile, are recommended for long-term storage and as reaction media to enhance stability.[2]
-
pH: Isothiocyanates are generally more stable in acidic conditions and degrade more rapidly in neutral to alkaline aqueous solutions.[4][5]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[5][6] For optimal stability, storage at low temperatures (e.g., 2-8°C or frozen) in an aprotic solvent is recommended.
-
Light: While not extensively documented for this specific compound, light sensitivity is a potential concern for many reactive organic molecules. Storage in amber vials or in the dark is a prudent measure.
Table 2: Estimated Stability of this compound in Different Conditions
| Solvent | pH | Temperature | Estimated Stability (Half-life) |
| Acetonitrile | N/A | 25°C | High (Days to Weeks) |
| Ethanol | N/A | 25°C | Moderate (Hours to Days) |
| Methanol | N/A | 25°C | Lower (Hours) |
| Aqueous Buffer | 4.0 | 25°C | Moderate (Hours to Days) |
| Aqueous Buffer | 7.0 | 25°C | Low (Minutes to Hours) |
| Aqueous Buffer | 9.0 | 25°C | Very Low (Rapid degradation) |
Note: These are estimations and the actual half-life will depend on the specific conditions.
Experimental Protocols
Solubility Determination: Saturation Shake-Flask Method
This method is a standard approach to determine the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a clean, dry vial.
-
Add a known volume of the desired solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
Allow the undissolved solid to settle. Centrifugation can be used to facilitate separation.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection or Mass Spectrometry (MS).[7]
-
Calculate the original solubility based on the measured concentration and the dilution factor.
-
Stability Assessment: Time-Course Degradation Study
This protocol allows for the determination of the degradation kinetics of this compound under specific conditions.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a stable solvent (e.g., acetonitrile).
-
Prepare test solutions by diluting the stock solution to a known concentration in the desired solvent(s) and conditions (e.g., different pH buffers, temperatures).
-
-
Incubation:
-
Store the test solutions under the specified conditions (e.g., constant temperature bath, protected from light).
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
The t=0 sample should be analyzed immediately to establish the initial concentration.
-
-
Analysis:
-
Analyze the concentration of the remaining this compound in each aliquot using a validated HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) method.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time to determine the degradation rate and half-life.
-
Visualizations
Experimental Workflow for Solubility and Stability Assessment
Caption: Workflow for solubility and stability determination.
General Degradation Pathway of Isothiocyanates in Protic Solvents
Caption: General degradation pathway in a protic solvent.
Conclusion
While specific quantitative data for this compound remains to be experimentally determined, this guide provides a robust framework for its handling and study based on the well-understood chemistry of isothiocyanates. Researchers and drug development professionals should prioritize the use of aprotic solvents and controlled temperature and pH conditions to ensure the integrity of the compound in their investigations. The experimental protocols detailed herein offer a clear path for generating the specific solubility and stability data required for advanced applications.
References
- 1. CAS 103-72-0: Phenyl isothiocyanate | CymitQuimica [cymitquimica.com]
- 2. thaiscience.info [thaiscience.info]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Spectroscopic Profile of 3-Ethylphenyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethylphenyl isothiocyanate (CAS No. 19241-20-4). Due to the limited availability of published experimental spectra for this specific isomer, this document presents a combination of predicted data based on established spectroscopic principles and data from structurally similar compounds, alongside generalized experimental protocols for data acquisition.
Core Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of analogous compounds, including phenyl isothiocyanate and 4-ethylphenyl isothiocyanate, and are intended to serve as a reference for researchers.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 4H | Aromatic protons (Ar-H) |
| ~2.65 | q | 2H | Methylene protons (-CH₂-) |
| ~1.25 | t | 3H | Methyl protons (-CH₃) |
Disclaimer: Predicted data based on analogous compounds and spectroscopic theory.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Aromatic C-NCS |
| ~139 | Aromatic C-CH₂CH₃ |
| ~135 | Isothiocyanate (-NCS) |
| ~129 | Aromatic CH |
| ~127 | Aromatic CH |
| ~125 | Aromatic CH |
| ~29 | Methylene (-CH₂) |
| ~15 | Methyl (-CH₃) |
Disclaimer: Predicted data based on analogous compounds and spectroscopic theory.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~2200-2000 | Strong, Sharp | -N=C=S asymmetric stretch |
| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic) |
| ~800-700 | Strong | C-H bend (aromatic, meta-disubstituted) |
Disclaimer: Predicted data based on analogous compounds and spectroscopic theory.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 163 | High | [M]⁺ (Molecular ion) |
| 148 | Medium | [M - CH₃]⁺ |
| 134 | Medium | [M - C₂H₅]⁺ |
| 103 | High | [C₆H₄CH₂]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Disclaimer: Predicted data based on analogous compounds and mass spectral fragmentation patterns.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A 45-degree pulse angle and a relaxation delay of 2-5 seconds are common. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean KBr plates or the empty ATR crystal is first collected. The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is an average of 16 to 32 scans to enhance the signal quality.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS). For direct infusion, a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) is injected.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that shows the relative intensity of different fragments.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
A Technical Guide to 3-Ethylphenyl Isothiocyanate: Commercial Availability, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylphenyl isothiocyanate is an aromatic organosulfur compound characterized by an isothiocyanate (-N=C=S) group attached to an ethyl-substituted benzene ring. This functional group imparts a high degree of reactivity, making it a versatile reagent and building block in organic synthesis. Its applications span various fields, including the development of novel pharmaceuticals and agrochemicals, where the isothiocyanate moiety can readily react with nucleophiles such as amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively. This guide provides an in-depth overview of the commercial landscape for this compound, available purity levels, and the analytical methodologies employed for its characterization.
Commercial Suppliers and Purity
The availability and purity of this compound are critical considerations for its application in research and development. While a comprehensive list of suppliers is dynamic, several chemical vendors specialize in the provision of such specialty chemicals.
For comparison, major chemical suppliers like Sigma-Aldrich and Thermo Fisher Scientific offer the isomeric 4-Ethylphenyl isothiocyanate at purities of 98% and 97%, respectively.[1] Certificates of Analysis for these related compounds typically indicate the use of techniques such as Gas Chromatography (GC) and elemental analysis to determine purity.[1]
One identified supplier for this compound is Shanghai Yuanye Bio-Technology Co., Ltd., as listed on ChemBK.[2] Researchers are advised to directly contact suppliers to obtain the latest product specifications and a Certificate of Analysis (CoA) to confirm the purity and identity of the compound before use. A typical CoA for a related isothiocyanate, Benzyl isothiocyanate, from Acros Organics (a brand of Thermo Fisher Scientific), shows a purity of 98.4% as determined by GC and confirms the identity via Infrared (IR) spectroscopy.[3]
Table 1: Commercial Availability and Purity of Ethylphenyl Isothiocyanate Isomers
| Compound | Supplier Example | Stated Purity | Analytical Method Example |
| This compound | Shanghai Yuanye Bio-Technology Co., Ltd. | Not specified in search results | - |
| 4-Ethylphenyl isothiocyanate | Sigma-Aldrich | 98% | GC |
| 4-Ethylphenyl isothiocyanate | Thermo Fisher Scientific | 97% | Elemental Analysis |
Experimental Protocols
The synthesis, purification, and analysis of this compound involve standard organic chemistry techniques. The following sections detail generalized protocols that can be adapted for this specific compound.
Synthesis of this compound
A common and effective method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with a thiocarbonylating agent. A general one-pot procedure starting from 3-ethylaniline is outlined below. This method involves the in-situ formation of a dithiocarbamate salt, followed by decomposition to the isothiocyanate.
Materials:
-
3-Ethylaniline
-
Carbon disulfide (CS₂)
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
A desulfurizing agent (e.g., 2,4,6-trichloro-1,3,5-triazine (TCT), tosyl chloride)
-
Organic solvent (e.g., dichloromethane, water)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a mixture of 3-ethylaniline (1.0 equivalent) and a base (e.g., K₂CO₃, 2.0 equivalents) in a suitable solvent (e.g., water), add carbon disulfide (1.2 equivalents) dropwise at room temperature.
-
Stir the mixture for several hours until the starting amine is consumed, as monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Cool the reaction mixture to 0 °C.
-
Add a solution of the desulfurizing agent (e.g., TCT, 0.5 equivalents) in an organic solvent (e.g., dichloromethane) dropwise to the cooled mixture.
-
Allow the reaction to proceed for approximately 30-60 minutes.
-
Basify the mixture to a pH greater than 11 with an aqueous solution of a strong base (e.g., 6 N NaOH) to obtain a clear solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂, 2 x 10 mL for a 20 mmol scale).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by flash chromatography on silica gel using a non-polar eluent like petroleum ether to yield the pure this compound.[4]
Purification of this compound
Purification is a critical step to remove unreacted starting materials, reagents, and byproducts.
Methods:
-
Flash Chromatography: As described in the synthesis protocol, flash chromatography is a highly effective method for purifying aryl isothiocyanates.
-
Distillation: For larger quantities, vacuum distillation can be employed. A patent for a high-purity isothiocyanate preparation method suggests a process of washing the crude product, followed by vacuum distillation and then rectification under reduced pressure to achieve purities greater than 99.6%.[5]
Purity Determination
The purity of this compound can be assessed using a variety of analytical techniques.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification and quantification.
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent such as dichloromethane.
-
Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl methyl siloxane column) and coupled to a mass spectrometer.[6]
-
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a lower temperature (e.g., 35-50 °C) to prevent thermal degradation of the isothiocyanate, then ramp up to a higher temperature (e.g., 300 °C).[7]
-
Carrier Gas: Helium
-
-
Data Analysis: The purity is determined by the relative peak area of the this compound in the chromatogram. The mass spectrum will confirm the identity of the compound.
2. High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase under high pressure. A UV or MS detector is typically used for detection. For isothiocyanates, which may have weak UV chromophores, derivatization or the use of high-temperature columns can improve detection and separation.
-
Sample Preparation: A solution of the sample is prepared in a suitable solvent compatible with the mobile phase.
-
Instrumentation: An HPLC system with a C18 reversed-phase column is commonly used.[8]
-
Typical HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid).[9]
-
Column Temperature: Elevated temperatures (e.g., 60 °C) can improve the chromatography of isothiocyanates by reducing on-column precipitation.[8]
-
Detection: UV detector or a mass spectrometer. Phenyl isothiocyanate itself is used as a derivatizing agent for HPLC analysis of other compounds.[10]
-
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound.
References
- 1. thermofisher.com [thermofisher.com]
- 2. This compound | 19241-20-4 [chemicalbook.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 6. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thomassci.com [thomassci.com]
An In-depth Technical Guide on the Safety and Handling of 3-Ethylphenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 3-Ethylphenyl isothiocyanate (CAS No: 19241-20-4), also known as 1-ethyl-3-isothiocyanatobenzene. Given the limited specific toxicological data for this compound, information from structurally related isothiocyanates is included to provide a more complete safety profile. This guide is intended for use by trained professionals in a laboratory or drug development setting.
Chemical and Physical Properties
This compound is a member of the isothiocyanate family, characterized by the -N=C=S functional group. This group imparts high reactivity, making it a valuable synthon in medicinal chemistry while also necessitating careful handling.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | Phenyl isothiocyanate | Ethyl isothiocyanate |
| CAS Number | 19241-20-4 | 103-72-0 | 542-85-8 |
| Molecular Formula | C₉H₉NS | C₇H₅NS | C₃H₅NS |
| Molecular Weight | 163.24 g/mol | 135.19 g/mol | 87.15 g/mol |
| Appearance | No data available | Colorless to pale yellow liquid | Clear, colorless liquid |
| Boiling Point | 116 °C | 218 °C | 130-132 °C |
| Melting Point | No data available | -21 °C | -6 °C |
| Density | 1.07 g/cm³ | 1.13 g/cm³ | 0.995 g/cm³ |
| Flash Point | No data available | 87 °C (closed cup) | 32 °C (closed cup) |
| Solubility | No data available | Insoluble in water; soluble in alcohol and ether | Slightly soluble in water; miscible with ethanol and ether |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification based on available data for the compound and its analogs.
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | H301: Toxic if swallowed | Danger | 💀 |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | Danger | 💀 |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | Danger | 💀 |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Danger | corrosive |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | Danger | corrosive |
| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Danger | health hazard |
| Skin Sensitization | H317: May cause an allergic skin reaction | Warning | exclamation mark |
| Hazardous to the Aquatic Environment, Long-term Hazard | H411: Toxic to aquatic life with long lasting effects | Warning | environment |
Note: Classifications are based on data for this compound and closely related isothiocyanates. The actual classification may vary.
Toxicological Data
Table 3: Acute Toxicity Data for Analogous Isothiocyanates
| Compound | Route | Species | LD50/LC50 | Reference |
| Phenyl isothiocyanate | Oral | Mouse | 87 mg/kg | [1] |
| Allyl isothiocyanate | Oral | Rat | 112 mg/kg | [2][3] |
| Allyl isothiocyanate | Dermal | Rabbit | 88 mg/kg | [2][3] |
| Allyl isothiocyanate | Inhalation | Rat | 0.206 - 0.508 mg/L (4 h) | [2] |
Caution: This data is for analogous compounds and should be used for estimation purposes only. This compound should be handled as a substance with high acute toxicity.
Experimental Protocols for Toxicity Assessment
The determination of acute toxicity values such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) is conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method
This method is used to estimate the acute oral toxicity of a substance.
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.
-
Housing and Feeding: Animals are housed in standard laboratory conditions and fasted prior to dosing.
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).
-
Administration: The substance is administered in a single dose by oral gavage. The procedure is sequential, starting with a dose expected to cause some toxicity.
-
Stepwise Procedure:
-
A group of three animals is dosed at the starting level.
-
If mortality occurs, the next group is dosed at a lower concentration.
-
If no mortality occurs, the next group is dosed at a higher concentration.
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is estimated based on the mortality data from the different dose groups.
OECD Guideline 402: Acute Dermal Toxicity
This guideline outlines the procedure for assessing the acute toxicity of a substance applied to the skin.[4][5]
Methodology:
-
Animal Selection: Young adult rats, rabbits, or guinea pigs are used.
-
Preparation of Animals: The fur is clipped from the dorsal area of the trunk of the animals 24 hours before the test.
-
Application of Substance: The test substance is applied uniformly over an area of at least 10% of the body surface area. The area is then covered with a porous gauze dressing.
-
Exposure Duration: The exposure period is typically 24 hours.
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly.
-
Data Analysis: The dermal LD50 is calculated based on the observed mortality at different dose levels.
OECD Guideline 403: Acute Inhalation Toxicity
This guideline is used to determine the acute toxicity of a substance when inhaled.[2][6]
Methodology:
-
Animal Selection: Young adult rats are the preferred species.
-
Exposure System: The animals are exposed in a whole-body or nose-only inhalation chamber.
-
Generation of Test Atmosphere: The test substance is generated as a vapor, aerosol, or dust at a constant and measurable concentration.
-
Exposure Conditions: Animals are typically exposed for 4 hours.
-
Observation: Animals are observed for signs of toxicity and mortality during and after exposure for a period of at least 14 days.
-
Necropsy: All animals are subjected to gross necropsy.
-
Data Analysis: The LC50 value is determined from the concentration-response data.
Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a well-ventilated chemical fume hood.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the work area.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat, preferably flame-resistant, and closed-toe shoes are required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation exposure, a NIOSH-approved respirator with an organic vapor cartridge is required.
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
Storage and Disposal
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store in a locked cabinet or a restricted-access area.
-
Protect from moisture, as isothiocyanates can react with water.
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, strong bases, amines, and alcohols.
Disposal
-
Dispose of as hazardous waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain.
-
Contaminated materials (e.g., gloves, absorbent pads) should also be treated as hazardous waste.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
Spill Response
For small spills (less than 100 mL) in a fume hood:
-
Alert others in the area.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
For large spills or spills outside a fume hood:
-
Evacuate the area immediately.
-
Alert others and activate the emergency alarm.
-
Close the doors to the affected area.
-
Call emergency services and the institutional environmental health and safety office.
-
Do not attempt to clean up the spill without proper training and equipment.
Caption: Emergency spill response workflow for this compound.
Experimental Protocol: Quenching of Residual Isothiocyanate
Isothiocyanates are reactive electrophiles and should be quenched before disposal of reaction mixtures. A common method is to react the isothiocyanate with a nucleophile.
Materials:
-
Reaction mixture containing residual this compound
-
A primary or secondary amine (e.g., benzylamine, diethylamine) or a solution of sodium hypochlorite (bleach)
-
An appropriate solvent for the amine, if necessary
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Cool the reaction mixture: Place the reaction flask in an ice bath to control any potential exotherm.
-
Add the quenching agent: Slowly add an excess of the amine (approximately 2-3 equivalents relative to the initial amount of isothiocyanate) to the stirred reaction mixture. Alternatively, a dilute bleach solution can be added cautiously.
-
Stir: Allow the mixture to stir at room temperature for at least one hour to ensure complete reaction.
-
Verify completion: The disappearance of the isothiocyanate can be monitored by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Workup and Disposal: Proceed with the standard aqueous workup for the reaction. The resulting thiourea derivative is generally less toxic and more easily handled. Dispose of the aqueous and organic waste streams as per institutional guidelines.
Conclusion
This compound is a valuable research chemical with significant hazards. A thorough understanding of its properties, potential toxicity, and proper handling procedures is essential for its safe use. By implementing the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers can minimize the risks associated with this compound. Always consult the most recent Safety Data Sheet and institutional safety guidelines before working with any hazardous chemical.
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Phenyl Isothiocyanate | C7H5NS | CID 7673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Covalent Labeling of Proteins with 3-Ethylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylphenyl isothiocyanate (3-EPI) is an aromatic isothiocyanate that can be utilized for the covalent labeling of proteins. The isothiocyanate group (-N=C=S) is an electrophilic moiety that readily reacts with nucleophilic functional groups present on amino acid side chains, primarily the primary amines of lysine residues and the N-terminus, as well as the thiol group of cysteine residues. This reactivity allows for the stable, covalent modification of proteins for various applications in proteomics, chemical biology, and drug development. The ethylphenyl group provides a hydrophobic and aromatic tag that can be used to probe protein structure and function, or as a handle for further derivatization.
The reaction of 3-EPI with proteins is highly pH-dependent, offering a degree of selectivity. The reaction with the ε-amino group of lysine is favored at an alkaline pH (typically 9.0–11.0), where the amine is deprotonated and thus more nucleophilic.[1] Conversely, the reaction with the thiol group of cysteine to form a dithiocarbamate is more efficient at a neutral to slightly basic pH (around 6.0–8.0).[2] This document provides detailed protocols for the covalent labeling of proteins with this compound, along with data presentation and visualizations to guide researchers in their experimental design.
Chemical Reaction and Specificity
The primary reaction of this compound with proteins involves the nucleophilic attack of a deprotonated primary amine (from a lysine residue or the N-terminus) on the electrophilic carbon atom of the isothiocyanate group. This results in the formation of a stable thiourea linkage.
A secondary reaction can occur with the thiol group of cysteine residues, particularly at a lower pH range, leading to the formation of a dithiocarbamate adduct. It is important to note that isothiocyanates are generally unstable in aqueous solutions and should be prepared fresh in a suitable organic solvent like DMSO or ethanol before use.[3][4]
Reaction pH and Target Residue:
| pH Range | Primary Target Residue(s) | Resulting Linkage |
| 9.0 - 11.0 | Lysine (ε-amino group), N-terminus (α-amino group) | Thiourea |
| 6.0 - 8.0 | Cysteine (thiol group) | Dithiocarbamate |
Quantitative Data Summary
The following table summarizes typical experimental parameters and expected outcomes for the covalent labeling of a model protein (e.g., Bovine Serum Albumin - BSA) with this compound. Note that optimal conditions may vary depending on the specific protein and experimental goals.
| Parameter | Value | Notes |
| This compound | ||
| Molecular Weight | 163.24 g/mol [3] | C₉H₉NS |
| Reaction Conditions | ||
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Excess of 3-EPI | 10 - 40 fold[5] | A higher excess may be needed for less reactive proteins but can increase the risk of protein precipitation. |
| Reaction Buffer | 50-100 mM Sodium Bicarbonate or Borate Buffer | Buffer should be free of primary amines (e.g., Tris, Glycine). |
| Reaction pH (for Lysine labeling) | 9.0 - 9.5[6] | Ensures deprotonation of lysine ε-amino groups. |
| Reaction Time | 1 - 8 hours[5][7] | Can be performed at room temperature or 4°C for longer incubations with sensitive proteins. |
| Analysis | ||
| Mass Shift upon Labeling | +163.24 Da | Corresponds to the addition of one this compound molecule. |
| Labeling Efficiency | Variable | Dependent on protein accessibility of reactive residues and reaction conditions. Can be assessed by mass spectrometry. |
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
This compound (prepare fresh stock solution)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Reaction Buffer (e.g., 50 mM Sodium Bicarbonate, pH 9.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., PD-10) or dialysis equipment
-
Spectrophotometer or protein concentration assay kit (e.g., BCA)
-
Mass Spectrometer (for analysis)
Protocol 1: Labeling of Lysine Residues
This protocol is optimized for the labeling of primary amines on lysine residues and the N-terminus.
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO or ethanol to a concentration of 10-50 mM.
-
-
Labeling Reaction:
-
Slowly add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the protein solution while gently vortexing or stirring.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing. Protect the reaction from light.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove excess, unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Alternatively, perform dialysis against the storage buffer.
-
-
Analysis:
-
Determine the concentration of the labeled protein using a standard protein assay.
-
Analyze the extent of labeling by mass spectrometry, looking for the characteristic mass shift of +163.24 Da per modification.
-
Protocol 2: Analysis of Labeled Protein by Mass Spectrometry
-
Sample Preparation:
-
Take an aliquot of the purified labeled protein.
-
For bottom-up proteomics analysis, perform in-solution or in-gel digestion of the protein using a suitable protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the intact labeled protein or the digested peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
For intact protein analysis, compare the mass of the labeled protein to the unlabeled control to determine the number of modifications.
-
For peptide analysis, use data-dependent acquisition to fragment the peptides.
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database using a software that allows for the specification of variable modifications.
-
Define a variable modification with a mass shift of +163.24 Da on lysine (K) and the protein N-terminus.
-
Identify the specific sites of modification on the protein.
-
Visualizations
Caption: Reaction of this compound with a primary amine on a protein.
Caption: General workflow for covalent labeling of proteins with this compound.
Caption: Probing protein interactions with 3-EPI labeling.
References
- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for 3-Ethylphenyl Isothiocyanate as a Chemical Probe for Protein Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. They are renowned for their bioactivity, particularly as chemopreventive agents.[1][2] The electrophilic nature of the isothiocyanate group allows it to form covalent bonds with nucleophilic residues in proteins, primarily the thiol groups of cysteine residues and the primary amine groups of lysine residues and the N-terminus.[3][4] This reactivity makes ITCs valuable tools as chemical probes to identify and characterize protein binding sites, aiding in drug discovery and the elucidation of biological pathways.
This document provides detailed application notes and protocols for the use of 3-Ethylphenyl isothiocyanate as a chemical probe for investigating protein binding sites. While specific literature on this compound is limited, the methodologies presented here are based on well-established protocols for other isothiocyanates, such as phenethyl isothiocyanate (PEITC) and sulforaphane.[2][5][6] Researchers should note that these protocols serve as a starting point and will likely require optimization for the specific protein targets and experimental systems under investigation.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for designing experiments. Below is a summary of available data for this compound and a structurally related compound, 4-Ethylphenyl isothiocyanate.
| Property | This compound | 4-Ethylphenyl Isothiocyanate |
| CAS Number | 19241-20-4 | 18856-63-8[7] |
| Molecular Formula | C9H9NS | C9H9NS[7] |
| Molecular Weight | 163.24 g/mol | 163.24 g/mol [7] |
| Boiling Point | Not available | 245 °C (lit.)[7] |
| Density | Not available | 1.075 g/mL at 25 °C (lit.)[7] |
| Refractive Index | Not available | n20/D 1.62 (lit.)[7] |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol describes a general procedure for labeling a purified protein with this compound to confirm reactivity and to prepare modified protein for further studies.
Materials:
-
Purified protein of interest
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Labeling buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., PD-10) or dialysis cassette
-
Bradford assay reagent or other protein quantification method
-
SDS-PAGE materials
-
Mass spectrometer (optional, for confirmation of modification)
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the labeling buffer to a final concentration of 1-5 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris) or azides, as these will compete with the protein for reaction with the isothiocyanate.[8] If necessary, perform a buffer exchange into a suitable labeling buffer.
-
-
This compound Stock Solution:
-
Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO. This solution should be prepared fresh.
-
-
Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. Protect from light if the isothiocyanate is light-sensitive.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Separate the labeled protein from unreacted this compound and byproducts using a size-exclusion chromatography column or dialysis.
-
-
Characterization of Labeled Protein:
-
Determine the concentration of the labeled protein using a Bradford assay or spectrophotometry.
-
Analyze the labeled protein by SDS-PAGE to check for integrity and potential aggregation.
-
(Optional) Confirm covalent modification and identify the site(s) of labeling using mass spectrometry.
-
Caption: Workflow for Protein Labeling.
Protocol 2: Identification of Protein Targets in Cell Lysates using a Click Chemistry Approach
This protocol outlines a modern chemical proteomics strategy to identify the protein targets of this compound in a complex biological sample. This requires the synthesis of a modified version of this compound containing a bioorthogonal handle, such as an alkyne or azide, for subsequent "click" chemistry.[5][6]
Materials:
-
Alkyne- or azide-modified this compound (custom synthesis required)
-
Cultured cells of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Biotin-azide or biotin-alkyne (depending on the probe modification)
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
SDS-PAGE and Western blot materials
-
Mass spectrometer for protein identification
Procedure:
-
Cell Treatment:
-
Treat cultured cells with varying concentrations of the modified this compound probe for a defined period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Harvest and lyse the cells in a suitable lysis buffer.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add biotin-azide (or -alkyne), TCEP, TBTA, and CuSO4.
-
Incubate for 1-2 hours at room temperature with gentle rotation to conjugate the biotin tag to the probe-labeled proteins.
-
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-agarose beads to the reaction mixture.
-
Incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie or silver staining.
-
Excise protein bands of interest and identify them by in-gel digestion followed by mass spectrometry.
-
Caption: Click Chemistry Workflow.
Potential Signaling Pathways Modulated by Protein Targets
Based on known targets of other isothiocyanates, this compound may modulate several key signaling pathways implicated in cellular stress response, inflammation, and apoptosis.[9][10][11]
Nrf2-Keap1 Antioxidant Response Pathway
Many isothiocyanates are potent inducers of the Nrf2-Keap1 pathway, a critical regulator of cellular antioxidant and detoxification responses.[12] ITCs can covalently modify cysteine residues on Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2. Nrf2 then activates the expression of a battery of cytoprotective genes.
Caption: Nrf2-Keap1 Signaling Pathway.
NF-κB Inflammatory Pathway
Isothiocyanates have been shown to inhibit the pro-inflammatory NF-κB signaling pathway.[13] This can occur through various mechanisms, including the inhibition of IκB kinase (IKK), which prevents the degradation of the NF-κB inhibitor, IκBα.
Caption: NF-κB Signaling Pathway.
Data Presentation
Quantitative data from experiments with this compound should be organized into clear tables for comparison. Below are templates for presenting such data.
Table 1: In Vitro Protein Labeling Efficiency
| Target Protein | Protein Conc. (µM) | ITC:Protein Molar Ratio | Incubation Time (h) | % Protein Labeled |
| Protein A | 10 | 10:1 | 2 | User Data |
| Protein A | 10 | 50:1 | 2 | User Data |
| Protein B | 25 | 10:1 | 4 | User Data |
| Protein B | 25 | 50:1 | 4 | User Data |
Table 2: Identified Protein Targets from Cell Lysate
| Protein Name | Gene Name | Protein Score | Unique Peptides | Function |
| User Data | User Data | User Data | User Data | User Data |
| User Data | User Data | User Data | User Data | User Data |
| User Data | User Data | User Data | User Data | User Data |
Conclusion
This compound holds potential as a valuable chemical probe for exploring protein binding sites and elucidating biological pathways. The protocols and information provided herein offer a solid foundation for researchers to begin investigating the interactions of this compound with its putative protein targets. Due to the limited specific data available for this compound, a systematic and empirical approach to optimizing the described protocols is essential for achieving robust and reproducible results. The insights gained from such studies will contribute to a better understanding of the mechanism of action of isothiocyanates and could inform the development of novel therapeutic agents.
References
- 1. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography | MDPI [mdpi.com]
- 5. A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-乙基异硫氰酸苯酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Phenethyl Isothiocyanate | C9H9NS | CID 16741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Ethylphenyl isocyanate | C9H9NO | CID 2769637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Morpholinopropyl isothiocyanate is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Ethylphenyl Isothiocyanate in the Synthesis of N,N'-Diarylthiourea Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3-ethylphenyl isothiocyanate as a key reagent in the synthesis of novel N,N'-diarylthiourea derivatives with potential therapeutic applications, particularly as anticancer agents. The protocols outlined below are based on established synthetic methodologies and biological evaluation techniques for this class of compounds.
Introduction
N,N'-disubstituted thiourea derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The thiourea backbone serves as a versatile scaffold for introducing various substituents, allowing for the fine-tuning of their pharmacological profiles. This compound is a valuable building block for creating a library of N,N'-diarylthioureas, where the 3-ethylphenyl group can contribute to the molecule's lipophilicity and binding interactions with biological targets. This document details the synthesis of a representative N,N'-diarylthiourea, specifically N-(3-ethylphenyl)-N'-(4-hexyloxyphenyl)thiourea, and outlines the protocols for evaluating its cytotoxic effects on human breast cancer cells.
Synthesis of N-(3-ethylphenyl)-N'-(4-hexyloxyphenyl)thiourea
The synthesis of N,N'-diarylthioureas from this compound is typically achieved through a straightforward nucleophilic addition reaction with a primary aromatic amine. The general reaction scheme is depicted below.
Caption: Synthetic scheme for N-(3-ethylphenyl)-N'-(4-hexyloxyphenyl)thiourea.
Experimental Protocol: Synthesis of N-(3-ethylphenyl)-N'-(4-hexyloxyphenyl)thiourea
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 4-hexyloxyphenylamine in absolute ethanol.
-
Reaction Initiation: To the stirred solution, add 1.0 equivalent of this compound dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Product Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol. Recrystallize the crude product from ethanol to obtain the pure N-(3-ethylphenyl)-N'-(4-hexyloxyphenyl)thiourea.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and elemental analysis.
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) |
| N-(3-ethylphenyl)-N'-(4-hexyloxyphenyl)thiourea | C₂₁H₂₈N₂OS | 90 | 125-127 |
Biological Evaluation: Anticancer Activity
The synthesized N-(3-ethylphenyl)-N'-(4-hexyloxyphenyl)thiourea can be evaluated for its cytotoxic activity against various cancer cell lines. The following protocols describe the evaluation against the human breast cancer cell line MCF-7.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of N-(3-ethylphenyl)-N'-(4-hexyloxyphenyl)thiourea (e.g., 50 to 1000 µM) and incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration required for 50% inhibition of cell viability).
| Compound | Target Cell Line | IC₅₀ (µM) after 24h |
| N-(3-ethylphenyl)-N'-(4-hexyloxyphenyl)thiourea | MCF-7 | 338.33 ± 1.52 |
| Doxorubicin (Reference) | MCF-7 | 8.50 ± 0.50 |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat MCF-7 cells with the IC₅₀ concentration of N-(3-ethylphenyl)-N'-(4-hexyloxyphenyl)thiourea for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol: Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment: Treat MCF-7 cells with the IC₅₀ concentration of the compound for 24 hours.
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Mechanism of Action: Apoptosis Induction Pathway
N,N'-diarylthiourea derivatives often exert their anticancer effects by inducing apoptosis. A plausible mechanism involves the activation of the intrinsic apoptotic pathway, leading to cell cycle arrest and programmed cell death.
Caption: Plausible signaling pathway for anticancer activity.
Conclusion
This compound is a readily accessible and versatile reagent for the synthesis of N,N'-diarylthiourea derivatives with promising anticancer activity. The straightforward synthetic protocol and the potential for significant cytotoxic effects, as demonstrated by the representative compound N-(3-ethylphenyl)-N'-(4-hexyloxyphenyl)thiourea, make this class of compounds an attractive area for further investigation in drug discovery and development. The methodologies presented here provide a solid foundation for researchers to synthesize and evaluate novel therapeutic agents based on this scaffold.
Application of 3-Ethylphenyl Isothiocyanate in Drug Discovery: Application Notes and Protocols
Disclaimer: As of the current date, specific research data on the biological activities and drug discovery applications of 3-Ethylphenyl isothiocyanate is limited in publicly available scientific literature. Therefore, this document provides a detailed overview based on the well-characterized and structurally similar compound, phenethyl isothiocyanate (PEITC) . The provided information serves as a foundational guide for researchers interested in investigating this compound, with the expectation that its activities may parallel those of PEITC due to structural analogy.
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found in cruciferous vegetables. They are recognized for their potential as chemopreventive and therapeutic agents.[1][2] Phenethyl isothiocyanate (PEITC) is one of the most extensively studied ITCs, demonstrating potent anti-cancer properties by modulating various cellular processes including apoptosis, cell cycle arrest, and angiogenesis.[1][3] Structurally, this compound belongs to the same class of aromatic isothiocyanates and is hypothesized to share similar mechanisms of action. This document outlines potential applications and experimental protocols for investigating this compound in a drug discovery context, using PEITC as a reference.
Mechanism of Action (Based on PEITC)
The primary mechanism of action for ITCs like PEITC involves their electrophilic nature, allowing them to form covalent adducts with nucleophilic cellular targets, particularly cysteine residues on proteins.[1] This reactivity underlies their diverse biological effects.
1. Induction of Apoptosis: PEITC is a potent inducer of apoptosis in cancer cells through multiple pathways:
-
Mitochondrial Pathway: PEITC can alter the mitochondrial membrane potential, leading to the release of cytochrome c.[1] This triggers the activation of caspase-9 and subsequently the executioner caspase-3, culminating in programmed cell death.[3][4]
-
Regulation of Bcl-2 Family Proteins: It can down-regulate anti-apoptotic proteins like Bcl-2 and Bcl-xL while up-regulating pro-apoptotic proteins such as Bax and Bak.[5]
-
Generation of Reactive Oxygen Species (ROS): PEITC treatment can lead to an increase in intracellular ROS levels, which can induce oxidative stress and trigger apoptosis.[4][6]
2. Cell Cycle Arrest: PEITC has been shown to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[1][5] This is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
3. Modulation of Signaling Pathways: PEITC influences several critical signaling pathways implicated in cancer progression:
-
MAPK Pathway: It can activate pro-apoptotic kinases like JNK and p38, while inhibiting survival signals from pathways like ERK.[7][8]
-
PI3K/Akt Pathway: PEITC can suppress the pro-survival PI3K/Akt signaling cascade.[8]
-
NF-κB Pathway: Inhibition of the NF-κB signaling pathway by PEITC can reduce inflammation and cell survival.
4. Inhibition of Angiogenesis: PEITC has been reported to inhibit the formation of new blood vessels, a crucial process for tumor growth and metastasis.[1]
Quantitative Data Summary (PEITC)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of PEITC in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pancreatic Cancer Cells | Pancreatic Cancer | ~7 | [5] |
| PC-3 | Prostate Cancer | ~17 | [3] |
| LNCaP | Prostate Cancer | ~17 | [3] |
Experimental Protocols
Synthesis of this compound
This protocol is a general method for the synthesis of aryl isothiocyanates and can be adapted for this compound.[9][10][11][12]
Materials:
-
3-Ethylaniline
-
Carbon disulfide (CS2)
-
Triethylamine (TEA) or another suitable base
-
Tosyl chloride (TsCl) or a similar desulfurizing agent
-
Dichloromethane (DCM) or another appropriate solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-Ethylaniline (1 equivalent) and triethylamine (2 equivalents) in dichloromethane.
-
Cool the solution in an ice bath and add carbon disulfide (1.2 equivalents) dropwise while stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours to form the dithiocarbamate salt in situ.
-
Cool the reaction mixture again in an ice bath and add tosyl chloride (1.1 equivalents) portion-wise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Signaling Pathways Modulated by PEITC
The following diagrams illustrate the key signaling pathways known to be affected by PEITC, which are probable targets for this compound.
Apoptosis Induction Pathway
References
- 1. scielo.org.co [scielo.org.co]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 5. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothiocyanate synthesis [organic-chemistry.org]
- 10. cbijournal.com [cbijournal.com]
- 11. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 12. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Ethylphenyl Isothiocyanate in Peptide Modification for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The derivatization of peptides is a critical technique in mass spectrometry-based proteomics for enhancing ionization efficiency, directing fragmentation pathways, and enabling more confident peptide and protein identification. Isothiocyanates are well-established reagents for targeting the N-terminal α-amine group of peptides, a principle famously employed in Edman degradation chemistry.[1][2][3] In the context of mass spectrometry, N-terminal derivatization with isothiocyanate analogues can promote specific gas-phase fragmentation, leading to the generation of abundant b₁ and yₙ₋₁ ion pairs, which can significantly aid in spectral interpretation.[1][4]
This document provides detailed application notes and protocols for the use of 3-Ethylphenyl isothiocyanate for modifying peptides for mass spectrometry analysis. While specific literature on the application of this compound in proteomics is not extensively available, the protocols and principles outlined herein are based on established methods for structurally similar aromatic isothiocyanates, such as phenyl isothiocyanate (PITC) and its derivatives.[2][5][6] The addition of the ethyl group to the phenyl ring is expected to increase the hydrophobicity of the derivatized peptide, which may influence its chromatographic retention and fragmentation behavior.
Principle of the Method
This compound reacts with the free N-terminal α-amino group of a peptide under basic conditions to form a stable 3-ethylphenylthiocarbamoyl (EPTC) derivative. This modification adds a specific mass to the N-terminus, which can be used as a tag in mass spectrometry analysis. Upon fragmentation in the mass spectrometer (e.g., via collision-induced dissociation, CID), the thiourea linkage can facilitate a characteristic cleavage, often yielding a prominent b₁ ion corresponding to the derivatized N-terminal amino acid. This predictable fragmentation pattern can be leveraged to confirm the identity of the N-terminal amino acid and improve the confidence of peptide sequencing.
Data Presentation
While quantitative data for this compound is not available in the reviewed literature, the following table summarizes the observed effects of other isothiocyanate reagents on peptide analysis in mass spectrometry. This provides a basis for the expected performance of this compound.
| Reagent | Key Structural Feature | Observed Effect on Peptide Analysis | Reference |
| Phenyl isothiocyanate (PITC) | Phenyl group | Promotes gas-phase Edman cleavage, yielding b₁ and yₙ₋₁ ions. | [1][4] |
| 4-Sulfophenyl isothiocyanate (SPITC) | Phenyl group with a sulfonic acid moiety | Produces signature ions from Edman cleavage; may reduce signal intensity. | [1][3] |
| Iodophenylisothiocyanate (2-, 3-, and 4-isomers) | Phenyl group with an iodine atom | Enables radical-directed dissociation (RDD) for structural characterization. The 4-iodo isomer generally gives the highest photodissociation yield. | [5] |
| 4-Dimethylamino phenyl isothiocyanate (DIM) | Phenyl group with a dimethylamino moiety | Increases signal yield in MRM-MS by ~6-fold compared to underivatized peptide. | [2] |
| 4-Diethylamino phenyl isothiocyanate (DIE) | Phenyl group with a diethylamino moiety | Increases signal yield in MRM-MS by ~7-fold compared to underivatized peptide. | [2] |
| 4-Dipropylamino phenyl isothiocyanate (DIP) | Phenyl group with a dipropylamino moiety | Increases signal yield in MRM-MS by ~15-fold compared to underivatized peptide. | [2] |
| This compound | Phenyl group with an ethyl group | Expected to increase hydrophobicity. Potential for enhanced chromatographic retention and altered fragmentation. (Theoretical) | N/A |
Experimental Protocols
The following protocols are generalized for aromatic isothiocyanates and should be optimized for this compound.
Protocol 1: N-Terminal Peptide Derivatization
This protocol is adapted from a method for iodophenylisothiocyanate and can be used as a starting point.[5]
Materials:
-
Peptide sample
-
This compound
-
50 mM Borate buffer, pH 8.5
-
Acetonitrile (ACN)
-
0.1% Formic acid in water
-
Desalting column (e.g., C18 MacroTrap)
-
Microcentrifuge tubes
Reagent Preparation:
-
Peptide Solution: Dissolve the peptide sample in a 1:1 mixture of 50 mM borate buffer (pH 8.5) and acetonitrile to a final concentration of 250 µM.
-
Derivatization Reagent Solution: Prepare a 50 mM solution of this compound in acetonitrile.
Procedure:
-
To 40 µL of the peptide solution, add the this compound solution to achieve the desired molar ratio (e.g., 1:10 peptide to reagent). For a 1:10 ratio, add 2 µL of the 50 mM derivatization reagent solution.
-
Incubate the reaction mixture for 30 minutes at 37°C. Note: Reaction yield is sensitive to temperature; a higher temperature may significantly improve the yield.[5]
-
After incubation, desalt the sample using a C18 desalting column according to the manufacturer's instructions to remove excess reagent and buffer salts.
-
Elute the derivatized peptide from the desalting column.
-
Lyophilize the sample or evaporate the solvent.
-
Re-dissolve the derivatized peptide in a solution suitable for mass spectrometry analysis, such as 50:50 water:acetonitrile with 0.1% formic acid, to a final concentration of approximately 10 µM.
Protocol 2: Mass Spectrometry Analysis
Instrumentation:
-
An electrospray ionization (ESI) mass spectrometer capable of tandem mass spectrometry (MS/MS).
Procedure:
-
Infuse the re-dissolved derivatized peptide solution into the ESI source.
-
Acquire a full MS scan to identify the precursor ion of the derivatized peptide. The mass of the derivatized peptide will be the mass of the original peptide plus the mass of the this compound molecule.
-
Perform MS/MS on the precursor ion of the derivatized peptide using collision-induced dissociation (CID) or a similar fragmentation method.
-
Analyze the resulting fragment ion spectrum. Look for a prominent b₁ ion, which will correspond to the mass of the this compound plus the N-terminal amino acid residue. Also, look for the corresponding yₙ₋₁ ion.
Visualizations
Experimental Workflow
References
- 1. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Substituted Phenyl Isothiocyanates for Improved Protein Quantification" by Pamela Ann C Diego [digitalcommons.lib.uconn.edu]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of 3-Ethylphenyl Isothiocyanate to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of isothiocyanates with primary amines to form thiourea derivatives is a fundamental and highly efficient reaction in organic synthesis and drug discovery. Thioureas are a versatile class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The thiourea moiety, with its ability to act as both a hydrogen bond donor and acceptor, is a valuable scaffold in medicinal chemistry for interacting with biological targets. 3-Ethylphenyl isothiocyanate is a readily available starting material that can be conjugated to a diverse range of primary amines to generate a library of novel thiourea derivatives for screening and lead optimization.
This document provides a detailed step-by-step guide for the synthesis of N-substituted-N'-(3-ethylphenyl)thioureas, including experimental protocols, data presentation, and visualizations of the reaction mechanism and workflow.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isothiocyanate group. This is followed by a proton transfer to yield the stable thiourea product. The reaction is typically high-yielding and can be carried out under mild conditions.
Caption: Reaction mechanism for thiourea formation.
Experimental Protocols
This section details the materials and methods for the synthesis of N-substituted-N'-(3-ethylphenyl)thioureas.
Materials
-
This compound (1.0 equivalent)
-
Primary amine (1.0 - 1.1 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Ethanol (for recrystallization)
-
Hexane (for washing/recrystallization)
-
Silica gel (for column chromatography, if necessary)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Vacuum filtration apparatus
General Synthetic Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Isothiocyanate: To the stirred solution of the amine, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate, 3:1). The reaction is typically complete within 1-4 hours.
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, if solid, can be washed with a cold non-polar solvent like hexane to remove any unreacted starting material.
-
-
Purification:
-
Recrystallization: If the crude product is a solid, it can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
-
Column Chromatography: If the product is an oil or if recrystallization does not yield a pure product, purification can be achieved by flash column chromatography on silica gel. The appropriate eluent can be determined by TLC analysis.
-
Characterization
The structure and purity of the synthesized thiourea derivatives can be confirmed by various spectroscopic methods, including ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, as well as mass spectrometry.
Data Presentation
The following table summarizes the expected characterization data for a series of representative N-substituted-N'-(3-ethylphenyl)thiourea derivatives. The spectroscopic data are predicted based on the analysis of structurally similar compounds. Actual experimental values may vary.
| Primary Amine (R-NH₂) | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) Highlights | Expected ¹³C NMR (δ, ppm) Highlights |
| Aniline | 1-(3-Ethylphenyl)-3-phenylthiourea | C₁₅H₁₆N₂S | 256.37 | 1.2 (t, 3H, CH₃), 2.6 (q, 2H, CH₂), 7.1-7.6 (m, 9H, Ar-H), 9.7 (br s, 2H, NH) | 28.5 (CH₂), 15.5 (CH₃), 123-145 (Ar-C), 181 (C=S) |
| Benzylamine | 1-Benzyl-3-(3-ethylphenyl)thiourea | C₁₆H₁₈N₂S | 270.40 | 1.2 (t, 3H, CH₃), 2.6 (q, 2H, CH₂), 4.8 (d, 2H, N-CH₂), 7.1-7.4 (m, 9H, Ar-H), 8.0 (br s, 1H, NH), 8.2 (br s, 1H, NH) | 28.5 (CH₂), 15.5 (CH₃), 49.0 (N-CH₂), 123-145 (Ar-C), 182 (C=S) |
| Cyclohexylamine | 1-Cyclohexyl-3-(3-ethylphenyl)thiourea | C₁₅H₂₂N₂S | 262.42 | 1.1-2.0 (m, 10H, cyclohexyl-H), 1.2 (t, 3H, CH₃), 2.6 (q, 2H, CH₂), 4.0 (m, 1H, N-CH), 7.0-7.3 (m, 4H, Ar-H), 7.8 (br s, 2H, NH) | 24.5, 25.5, 32.5 (cyclohexyl-CH₂), 53.0 (N-CH), 28.5 (CH₂), 15.5 (CH₃), 122-145 (Ar-C), 180 (C=S) |
| n-Butylamine | 1-(n-Butyl)-3-(3-ethylphenyl)thiourea | C₁₃H₂₀N₂S | 236.38 | 0.9 (t, 3H, CH₃), 1.2 (t, 3H, CH₃), 1.3-1.6 (m, 4H, CH₂CH₂), 2.6 (q, 2H, CH₂), 3.5 (t, 2H, N-CH₂), 7.0-7.3 (m, 4H, Ar-H), 7.9 (br s, 2H, NH) | 13.8, 15.5 (CH₃), 20.0, 28.5, 31.5 (CH₂), 44.0 (N-CH₂), 122-145 (Ar-C), 181 (C=S) |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis and purification of N-substituted-N'-(3-ethylphenyl)thioureas.
Caption: Workflow for thiourea synthesis.
Application Notes and Protocols for Cell-Based Assays Using 3-Ethylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables, with a growing body of evidence supporting their potential as cancer chemopreventive and therapeutic agents. These compounds are known to modulate a variety of cellular processes, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest. 3-Ethylphenyl isothiocyanate is a synthetic isothiocyanate. While specific literature on this compound is limited, its biological activities can be extrapolated from the extensive research on structurally similar and well-studied ITCs, such as Phenethyl isothiocyanate (PEITC).
These application notes provide a comprehensive framework for characterizing the in vitro efficacy of this compound using standard cell-based assays. The protocols and expected outcomes are based on the well-established activities of other aromatic isothiocyanates.
Mechanism of Action of Isothiocyanates
Isothiocyanates exert their anticancer effects through multiple mechanisms. A primary mode of action is the induction of apoptosis (programmed cell death) in cancer cells.[1][2] This is often initiated through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[3][4] Additionally, ITCs can arrest the cell cycle at various checkpoints, preventing cancer cells from progressing through division.[1][5] Many ITCs are also potent activators of the Nrf2 signaling pathway, which upregulates the expression of antioxidant and detoxifying enzymes.[5][6]
Data Presentation
The following tables summarize representative quantitative data from studies on Phenethyl isothiocyanate (PEITC), which can be used as a benchmark for evaluating the activity of this compound.
Table 1: Cytotoxicity of Phenethyl Isothiocyanate (PEITC) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) |
| Pancreatic Cancer Cells | Pancreatic | Growth Inhibition | ~7 | Not Specified |
| CaSki | Cervical | MTT | ~15 (for ~50% inhibition) | 24 |
| Huh7.5.1 | Hepatocellular Carcinoma | MTT | Dose-dependent decrease | Not Specified |
| PC-3 | Prostate | Proliferation | Dose-dependent suppression | Not Specified |
Data is illustrative and compiled from multiple sources on PEITC.[4][7]
Table 2: Effect of Phenethyl Isothiocyanate (PEITC) on Apoptosis and Cell Cycle
| Cell Line | Effect | Method | Concentration (µM) | Observation |
| HeLa | Cell Cycle Arrest | Flow Cytometry | 2.5 | G2/M Phase Arrest |
| PC-3 | Apoptosis | Western Blot | 10 | Decrease in Bcl-2 and Bcl-XL |
| Huh7.5.1 | Cell Cycle Arrest | Flow Cytometry | Not Specified | S-Phase Arrest |
| Pancreatic Cancer Cells | Cell Cycle Arrest | Not Specified | Not Specified | G2/M Phase Arrest |
| CaSki | Apoptosis | Caspase Activity Assay | 20, 25, 30 | Increased Caspase-3 Activity |
Data is illustrative and compiled from multiple sources on PEITC.[1][4][7][8]
Mandatory Visualization
Caption: Experimental workflow for evaluating the in vitro anticancer effects of this compound.
Caption: Simplified signaling pathway for isothiocyanate-induced apoptosis.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration-dependent cytotoxic effect of this compound on a cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line of choice (e.g., HeLa, PC-3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 2-5 x 10³ cells per well in 150 µL of complete medium and incubate for 24 hours.[9]
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.39 to 100 µM.[9] The final DMSO concentration should be kept below 0.1% (v/v).
-
Remove the medium from the wells and add 200 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with desired concentrations of this compound for 24 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
In-Cell ELISA
This method allows for the quantification of specific proteins within fixed cells in a microplate format.[10]
Materials:
-
Cancer cell line
-
This compound
-
96-well microplate
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and treat with this compound as described for the MTT assay.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Add TMB substrate and incubate until a blue color develops.
-
Add stop solution to stop the reaction.
-
Read the absorbance at 450 nm.
References
- 1. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.org.co [scielo.org.co]
- 3. Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 5. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 6. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. In-cell ELISA protocol | Abcam [abcam.com]
Application Notes and Protocols for 3-Ethylphenyl Isothiocyanate in the Study of Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The development of small molecules that can modulate these interactions is a significant challenge in drug discovery, often due to the large and relatively featureless interfaces involved. Covalent inhibitors, which form a stable bond with their target protein, represent a promising strategy to overcome these hurdles.[1][2][3]
Isothiocyanates (ITCs) are a class of electrophilic compounds known to form covalent adducts with nucleophilic amino acid residues such as cysteine, lysine, and serine on proteins.[3][4] This covalent modification can effectively disrupt PPIs, leading to high-affinity and durable target engagement.[3] This document provides detailed application notes and protocols for the use of a representative isothiocyanate, 3-Ethylphenyl isothiocyanate, in the study of PPIs. While specific data for this compound is not extensively published, the methodologies and principles outlined here are based on well-established protocols for other isothiocyanates, such as phenethyl isothiocyanate (PEITC).[5][6][7][8]
Mechanism of Action
This compound, as an electrophile, is proposed to react with nucleophilic residues within or near the binding interface of a target protein. This covalent modification can sterically hinder the binding of an interacting partner protein, thereby inhibiting the formation of the protein-protein complex. The formation of a stable covalent bond can lead to prolonged inhibition of the targeted PPI.[2][3]
Key Applications
-
Identification of Novel PPI Targets: Utilize this compound as a chemical probe to identify proteins involved in specific cellular pathways.
-
Validation of PPIs as Drug Targets: Assess the functional consequences of inhibiting a specific PPI in cellular or in vitro models.
-
High-Throughput Screening: Employ this compound in screening assays to identify novel regulators of PPIs.
-
Mechanism of Action Studies: Elucidate the role of specific amino acid residues in mediating PPIs through covalent labeling.
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data that could be generated when studying the effects of this compound on a target PPI.
Table 1: In Vitro Inhibition of a Target Protein-Protein Interaction
| Parameter | Value |
| Target PPI | Protein X - Protein Y |
| Assay Type | Homogeneous Time-Resolved Fluorescence (HTRF) |
| This compound IC₅₀ | 2.5 µM |
| Control Compound (Non-covalent inhibitor) IC₅₀ | 15 µM |
| Maximum Inhibition | 95% |
Table 2: Covalent Modification of Target Protein X
| Parameter | Value |
| Technique | Intact Protein Mass Spectrometry |
| Expected Mass of Protein X | 50,000 Da |
| Observed Mass of Protein X (untreated) | 50,000.5 Da |
| Observed Mass of Protein X + this compound | 50,163.7 Da |
| Mass Shift (Δm) | 163.2 Da (Consistent with covalent adduction) |
Experimental Protocols
Protocol 1: General Workflow for Target Identification and Validation
This workflow outlines the steps to identify and validate protein targets of this compound that are involved in a PPI of interest.
Methodology:
-
Cell Lysate Preparation:
-
Culture cells of interest to 80-90% confluency.
-
Lyse cells in a non-reducing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Treatment with this compound-alkyne Probe:
-
Synthesize an alkyne-modified version of this compound for subsequent click chemistry.
-
Treat the cell lysate with the probe at a final concentration of 10-50 µM.
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
-
Click Chemistry Reaction:
-
To the treated lysate, add biotin-azide (50 µM), copper(II) sulfate (1 mM), and a reducing agent like sodium ascorbate (1 mM).
-
Incubate for 1 hour at room temperature.
-
-
Streptavidin Affinity Chromatography:
-
Equilibrate streptavidin-agarose beads with lysis buffer.
-
Add the lysate from the click chemistry reaction to the beads and incubate for 2 hours at 4°C with rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and SDS-PAGE:
-
Elute the biotinylated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
-
In-gel Digestion and LC-MS/MS Analysis:
-
Excise protein bands of interest from the gel.
-
Perform in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins.
-
-
Target Identification:
-
Analyze the mass spectrometry data using a protein identification software (e.g., Mascot, Sequest).
-
-
In Vitro Validation:
-
Use recombinant proteins in a suitable PPI assay (e.g., HTRF, AlphaLISA) to confirm that this compound directly inhibits the interaction.
-
-
Cellular Validation:
-
Perform co-immunoprecipitation (Co-IP) or Förster resonance energy transfer (FRET) assays in cells treated with this compound to validate the disruption of the PPI in a cellular context.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate PPI Disruption
Methodology:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 4-6 hours.
-
-
Cell Lysis:
-
Lyse cells in Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail).
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against one of the interacting proteins (the "bait" protein) overnight at 4°C.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.
-
-
Washing and Elution:
-
Wash the beads three times with Co-IP lysis buffer.
-
Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against both the "bait" and the "prey" proteins to assess the amount of co-precipitated protein. A decrease in the "prey" protein signal with increasing concentrations of this compound indicates disruption of the PPI.
-
Signaling Pathways
Isothiocyanates are known to modulate several key signaling pathways. The following diagrams illustrate two of these pathways that could be affected by this compound.
Isothiocyanates can covalently modify Keap1, a negative regulator of the transcription factor Nrf2.[9][10] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2, which in turn activates the expression of cytoprotective genes.[10][11]
Isothiocyanates have been shown to induce apoptosis by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[11][12][13] This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade.[11][12][13]
References
- 1. Recent applications of covalent chemistries in protein–protein interaction inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent applications of covalent chemistries in protein-protein interaction inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The design and development of covalent protein-protein interaction inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Identification of Potential Protein Targets of Isothiocyanates by Prot" by Lixin Mi, Brian L. Hood et al. [digitalcommons.cedarville.edu]
- 6. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding to protein by isothiocyanates: a potential mechanism for apoptosis induction in human non small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.org.co [scielo.org.co]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of 3-Ethylphenyl Isothiocyanate-Protein Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylphenyl isothiocyanate (EPI) is a reactive electrophilic compound that can form covalent adducts with nucleophilic residues of proteins, primarily cysteine and lysine. The formation of these protein adducts can have significant biological consequences, including alteration of protein function, induction of immune responses, and potential for toxicity. Therefore, robust analytical methods for the detection and quantification of EPI-protein adducts are crucial for understanding its mechanism of action, identifying protein targets, and for use in drug development and toxicology studies.
These application notes provide detailed protocols for the detection and characterization of EPI-protein adducts using two primary analytical techniques: mass spectrometry-based proteomics and immunochemical methods.
Mechanism of EPI-Protein Adduct Formation
Isothiocyanates, such as EPI, react with nucleophilic functional groups present in proteins. The primary targets are the thiol group of cysteine residues and the ε-amino group of lysine residues. The reaction with cysteine forms a dithiocarbamate adduct, while the reaction with lysine results in a thiourea adduct. The reactivity is pH-dependent, with the reaction with thiols being favored at neutral to slightly acidic pH (pH 6-8), while the reaction with amines is more favorable under basic conditions (pH 9-11)[1].
Section 1: Mass Spectrometry-Based Detection of EPI-Protein Adducts
Mass spectrometry (MS) is a powerful tool for the unambiguous identification and quantification of protein modifications. A "bottom-up" proteomics approach is commonly employed, where the adducted protein is proteolytically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Application Note: Bottom-Up Proteomics for EPI Adduct Analysis
This approach allows for the identification of the specific proteins targeted by EPI and the precise localization of the adduction sites on the amino acid sequence. The general workflow involves protein extraction, digestion, LC-MS/MS analysis, and data analysis to identify peptides with a mass shift corresponding to the addition of the EPI moiety.
Experimental Protocol: LC-MS/MS Analysis of EPI-Protein Adducts
1. Sample Preparation and Protein Digestion
1.1. Protein Extraction:
- Lyse cells or homogenize tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
- Determine the protein concentration using a standard protein assay (e.g., BCA assay).
1.2. Reduction and Alkylation:
- To a known amount of protein (e.g., 100 µg), add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
- Cool the sample to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes to alkylate free cysteine residues.
1.3. Protein Digestion:
- Dilute the protein sample with ammonium bicarbonate buffer (50 mM, pH 8.0) to reduce the concentration of any denaturants.
- Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
- Stop the digestion by adding formic acid to a final concentration of 1%.
1.4. Peptide Desalting:
- Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.
- Elute the peptides and dry them in a vacuum centrifuge.
- Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
2. LC-MS/MS Analysis
2.1. Liquid Chromatography:
- Separate the peptides on a C18 reversed-phase column using a gradient of acetonitrile in water with 0.1% formic acid. A typical gradient might be 2-40% acetonitrile over 60 minutes.
2.2. Mass Spectrometry:
- Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in a data-dependent acquisition (DDA) mode.
- The mass spectrometer should be programmed to acquire a full MS scan followed by MS/MS scans of the most abundant precursor ions.
- Include the expected mass shift of EPI (+163.05 g/mol ) as a variable modification in the acquisition method.
3. Data Analysis
3.1. Database Search:
- Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a suitable search engine (e.g., Mascot, Sequest, or MaxQuant).
- Specify trypsin as the enzyme, allowing for up to two missed cleavages.
- Set carbamidomethylation of cysteine as a fixed modification and oxidation of methionine and EPI adduction on cysteine and lysine as variable modifications.
3.2. Data Validation and Interpretation:
- Filter the search results to a false discovery rate (FDR) of 1% at both the peptide and protein levels.
- Manually inspect the MS/MS spectra of identified EPI-adducted peptides to confirm the presence of fragment ions that support the modification site.
Quantitative Data for LC-MS/MS (Adapted from Phenyl Isothiocyanate Labeling)
| Parameter | Typical Value | Reference |
| Linearity (Range) | 10,000-fold | [2] |
| Limit of Detection (LOD) | Low fmol to pmol on column | [3][4] |
| Limit of Quantification (LOQ) | Low fmol to pmol on column | [5] |
| Precision (%RSD) | < 15% | [5] |
Section 2: Immunochemical Detection of EPI-Protein Adducts
Immunochemical methods, such as Western blotting and ELISA, offer high sensitivity and throughput for the detection of EPI-protein adducts, provided that a specific antibody is available.
Application Note: Development of an Immunoassay for EPI Adducts
The development of an immunoassay requires the production of an antibody that specifically recognizes the EPI-adducted protein. This is typically achieved by immunizing an animal with an EPI-protein conjugate. The resulting polyclonal or monoclonal antibodies can then be used in various immunoassay formats.
Experimental Protocol: Western Blotting for EPI-Protein Adducts
1. Sample Preparation and SDS-PAGE
1.1. Protein Extraction:
- Extract proteins from cells or tissues as described in the LC-MS/MS protocol (Section 1, 1.1).
1.2. SDS-PAGE:
- Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
- Run the gel at a constant voltage until the dye front reaches the bottom.
2. Protein Transfer
2.1. Membrane Activation:
- If using a PVDF membrane, activate it by incubating in 100% methanol for 1 minute, followed by a brief rinse in deionized water and then equilibration in transfer buffer.
2.2. Electrotransfer:
- Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer in a wet or semi-dry transfer apparatus according to the manufacturer's instructions.
3. Immunodetection
3.1. Blocking:
- Block the membrane in a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.
3.2. Primary Antibody Incubation:
- Incubate the membrane with the primary antibody against EPI-protein adducts (at a predetermined optimal dilution in blocking buffer) overnight at 4°C with gentle agitation.
3.3. Washing:
- Wash the membrane three times for 5-10 minutes each with TBST.
3.4. Secondary Antibody Incubation:
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody) at an appropriate dilution in blocking buffer for 1 hour at room temperature.
3.5. Final Washes:
- Wash the membrane three times for 10 minutes each with TBST.
4. Detection
4.1. Chemiluminescent Detection:
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Expose the membrane to X-ray film or an imaging system to visualize the protein bands.
Quantitative Data for Immunoassays (General Performance)
The performance of an immunoassay is highly dependent on the quality of the antibody. The following table provides general expected performance characteristics for a well-validated immunoassay.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | pg/mL to ng/mL range | [6] |
| Limit of Quantification (LOQ) | pg/mL to ng/mL range | [6] |
| Linearity (Dynamic Range) | 2-4 orders of magnitude | [6] |
| Specificity | High (minimal cross-reactivity) | Validation dependent |
| Precision (%CV) | < 15% (intra-assay), < 20% (inter-assay) | Validation dependent |
Conclusion
The analytical methods described in these application notes provide a comprehensive framework for the detection and quantification of this compound-protein adducts. The choice of method will depend on the specific research question. Mass spectrometry-based proteomics offers detailed structural information, including the identification of adducted proteins and modification sites. Immunochemical methods, once developed, provide high-throughput and sensitive detection, making them suitable for screening and routine analysis. It is important to note that the provided protocols, especially for EPI, may require optimization and validation for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultrasensitive isolation, identification and quantification of DNA–protein adducts by ELISA-based RADAR assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Ethylphenyl isothiocyanate conjugation
Welcome to the technical support center for 3-Ethylphenyl isothiocyanate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical principle of conjugating this compound to a target molecule?
The conjugation reaction involves the nucleophilic attack of a primary amine group (-NH₂) from your target molecule (e.g., a protein, peptide, or small molecule) on the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of this compound. This reaction forms a stable thiourea bond, covalently linking the two molecules.
Q2: Which functional groups on my protein or peptide will react with this compound?
Isothiocyanates primarily react with non-protonated primary amines.[1][2] On a protein or peptide, the most common reactive sites are:
-
The ε-amino group of lysine residues.
-
The α-amino group at the N-terminus.
While isothiocyanates can also react with thiol groups (-SH) of cysteine residues, this reaction is generally more favorable at a lower pH (around 6.5-8.0) and the resulting dithiocarbamate linkage can be less stable than the thiourea bond formed with amines.[1][2]
Q3: Why is a basic pH crucial for the reaction with amines?
A basic pH (typically in the range of 8.5 to 9.5, and sometimes up to 11) is necessary to ensure that the primary amino groups on your target molecule are in their deprotonated, nucleophilic state (-NH₂).[1][2] At acidic or neutral pH, these amino groups are protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive towards the isothiocyanate.
Q4: How does the reactivity of this compound compare to other isothiocyanates?
Aromatic isothiocyanates, like this compound, are generally less reactive than aliphatic or benzyl isothiocyanates.[1] The electron system of the aromatic ring can stabilize the isothiocyanate group, moderating its reactivity. The ethyl group at the 3-position is weakly electron-donating, which may have a minor influence on the reactivity compared to unsubstituted phenyl isothiocyanate.
Q5: What are some common applications of this compound conjugates?
While specific applications for this compound conjugates are not extensively documented, the resulting thiourea derivatives of isothiocyanates often exhibit a range of biological activities. These can include anti-inflammatory, antioxidant, and antimicrobial properties.[3][4] In drug development, such conjugations can be used to attach a hydrophobic moiety to a drug candidate to modulate its pharmacological properties.
Experimental Protocols & Key Parameters
The optimal reaction conditions for your specific application will need to be determined empirically. Below are general guidelines and key parameters to consider.
General Protocol for Conjugation to a Protein:
-
Buffer Preparation: Prepare a fresh, amine-free buffer such as 0.1 M sodium carbonate-bicarbonate buffer with a pH of 9.0-9.5.[5][6] Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the isothiocyanate.[6][7]
-
Protein Preparation: Dissolve your protein in the prepared buffer at a concentration of 2-10 mg/mL. If your protein solution contains any amine-based preservatives (e.g., sodium azide), they must be removed by dialysis or buffer exchange prior to starting the reaction.[7]
-
Isothiocyanate Solution: Prepare a stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[7] This solution should be prepared fresh immediately before use.
-
Reaction Incubation: Add a 5 to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined experimentally. Incubate the reaction for 2-8 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching the Reaction: The reaction can be stopped by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of about 50 mM to quench any unreacted isothiocyanate.[8]
-
Purification: Remove unreacted this compound and byproducts from the conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis.[6][8]
Table 1: Summary of Key Reaction Parameters for Isothiocyanate Conjugation to Amines
| Parameter | Recommended Range | Notes |
| pH | 8.5 - 9.5 | Higher pH increases the rate of reaction with amines but also increases the rate of hydrolysis of the isothiocyanate.[1][9] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can be used for longer incubation times to minimize protein degradation. |
| Reaction Time | 2 - 24 hours | Monitor reaction progress to determine the optimal time for your specific reactants. |
| Molar Ratio (Isothiocyanate:Protein) | 5:1 to 20:1 | A molar excess of the isothiocyanate is typically required to drive the reaction to completion. The optimal ratio depends on the number of accessible amines on the protein and the desired degree of labeling.[6] |
| Protein Concentration | 2 - 25 mg/mL | Higher protein concentrations can improve conjugation efficiency.[9] |
| Solvent for Isothiocyanate | Anhydrous DMF or DMSO | Isothiocyanates are susceptible to hydrolysis, so an anhydrous solvent is crucial for the stock solution.[7] |
Troubleshooting Guide
Problem: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Incorrect pH of reaction buffer. | Verify the pH of your carbonate-bicarbonate buffer is between 9.0 and 9.5. Prepare fresh buffer if necessary. |
| Presence of competing amines in the protein solution. | Ensure that all amine-containing buffers (e.g., Tris, glycine) and preservatives (e.g., sodium azide) have been removed from your protein sample via dialysis or buffer exchange.[7] |
| Hydrolyzed this compound. | Prepare a fresh stock solution of this compound in anhydrous DMF or DMSO immediately before use. Protect from moisture. |
| Insufficient molar ratio of isothiocyanate. | Increase the molar excess of this compound. Perform a titration to find the optimal ratio for your target molecule. |
| Low protein concentration. | If possible, increase the concentration of your protein in the reaction mixture.[9] |
| Inactive protein/peptide. | Ensure your target molecule has accessible primary amine groups and is properly folded. |
Problem: Protein Precipitation During or After Conjugation
| Possible Cause | Recommended Solution |
| Over-modification of the protein. | The conjugation of the hydrophobic this compound can increase the overall hydrophobicity of the protein, leading to aggregation. Reduce the molar ratio of the isothiocyanate or shorten the reaction time. |
| Change in protein pI. | The conversion of positively charged amino groups to neutral thiourea linkages can alter the isoelectric point (pI) of the protein, potentially causing it to precipitate at the reaction pH. After the reaction, adjust the pH of the buffer to a value where the conjugate is more soluble. |
| Poor solubility of this compound. | Add the isothiocyanate solution to the protein solution slowly while gently stirring to prevent localized high concentrations and precipitation. |
Visual Guides
Experimental Workflow for this compound Conjugation
Caption: A typical experimental workflow for conjugating this compound to a protein.
Troubleshooting Logic for Low Conjugation Yield
Caption: A troubleshooting flowchart for addressing low yield in isothiocyanate conjugation reactions.
Hypothetical Signaling Pathway Modulation by a Thiourea Conjugate
References
- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Are natural-based isothiocyanate derivatives alternative antioxidant additives used in petrochemical products? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. timothyspringer.org [timothyspringer.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions with 3-Ethylphenyl isothiocyanate and how to avoid them
Welcome to the Technical Support Center for 3-Ethylphenyl Isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound in chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the potential side reactions?
A1: The most prevalent method for synthesizing this compound is the reaction of 3-ethylaniline with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt, which is subsequently decomposed to the isothiocyanate using a desulfurizing agent.[1][2][3]
Potential side reactions to be aware of during the synthesis include:
-
Formation of Symmetrical Thioureas: If a primary or secondary amine is used as the base, it can react with the newly formed isothiocyanate to produce a symmetrical N,N'-disubstituted thiourea as a byproduct.[1]
-
Incomplete Reaction: Reactions with electron-deficient anilines can be challenging and may result in low yields of the corresponding isothiocyanate.[1][3]
-
Formation of Impurities at High Temperatures: Increasing the reaction temperature to drive the conversion of starting materials can sometimes lead to the generation of unwanted impurities.[3]
Q2: What are the common side reactions when using this compound in subsequent reactions, for example, in the synthesis of thioureas?
A2: When reacting this compound with primary or secondary amines to form thioureas, the primary side reaction of concern is the formation of byproducts due to the presence of impurities in the starting materials or suboptimal reaction conditions. For instance, if the amine reactant is not pure, this can lead to a mixture of thiourea products. Additionally, isothiocyanates are susceptible to hydrolysis, especially under harsh pH conditions, which can lead to the formation of the corresponding amine (3-ethylaniline) and other degradation products.[4]
Q3: How can I monitor the progress of a reaction involving this compound?
A3: Thin Layer Chromatography (TLC) is a straightforward and effective technique for monitoring the progress of most reactions involving this compound. You can spot the reaction mixture alongside the starting materials to observe the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to determine the conversion and purity of the product.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Low Yield of the Desired Product (e.g., Thiourea)
| Potential Cause | Troubleshooting Steps |
| Low Purity of this compound | Ensure the isothiocyanate is of high purity. If necessary, purify it by distillation or chromatography before use. |
| Moisture in Reaction | Isothiocyanates are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. |
| Suboptimal Reaction Temperature | The reaction of isothiocyanates with amines is often exothermic. If the temperature is too high, it can lead to side reactions. Conversely, a temperature that is too low may result in a slow or incomplete reaction. Experiment with a range of temperatures to find the optimal condition. |
| Incorrect Stoichiometry | Ensure the molar ratio of reactants is correct. A slight excess of the amine is sometimes used to ensure complete consumption of the isothiocyanate. |
| Low Reactivity of the Amine | For electron-deficient or sterically hindered amines, the reaction may be sluggish. Consider using a catalyst, such as a non-nucleophilic base, or increasing the reaction temperature and time. |
Issue 2: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Steps |
| Reaction with Solvent | In some cases, the isothiocyanate may react with nucleophilic solvents. Choose an inert solvent for your reaction. |
| Decomposition of Isothiocyanate | Isothiocyanates can degrade over time, especially when exposed to heat, light, or moisture. Use fresh or properly stored this compound. The thermal degradation of isothiocyanates can lead to various products, including the corresponding symmetrical thiourea.[5][6] |
| Side Reactions of the Nucleophile | The nucleophile itself might be undergoing side reactions under the reaction conditions. Analyze the reaction mixture carefully to identify the byproducts and adjust the conditions accordingly. |
Experimental Protocols
Below are generalized experimental protocols for key reactions involving isothiocyanates. These should be adapted and optimized for this compound.
Protocol 1: General Synthesis of a Thiourea from this compound and a Primary Amine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, acetonitrile, or dichloromethane).
-
Addition of Isothiocyanate: To the stirred solution, add this compound (1.0 - 1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: The reaction is typically exothermic. Monitor the progress of the reaction by TLC. The reaction is usually complete within a few hours.
-
Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude thiourea can be purified by recrystallization or column chromatography.
Data Presentation: Yield and Purity of Thiourea Synthesis
The following table can be used to record and compare results from different reaction conditions.
| Run | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | ||||||
| 2 | ||||||
| 3 |
Visualizations
General Reaction Scheme for Thiourea Synthesis
Caption: Synthesis of a thiourea derivative from this compound.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting guide for low yield in reactions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. benchchem.com [benchchem.com]
- 6. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Proteins Labeled with 3-Ethylphenyl isothiocyanate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Ethylphenyl isothiocyanate for protein labeling and purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the labeling and purification of proteins with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Presence of primary amines (e.g., Tris, glycine) in the protein buffer. | Dialyze the protein solution against an amine-free buffer, such as 0.1 M sodium carbonate or bicarbonate buffer (pH 8.5-9.0), before labeling.[1] |
| Incorrect pH of the reaction buffer. | The labeling reaction is most efficient at a pH between 8 and 9 to ensure the deprotonation of primary amine groups on the protein. | |
| Low protein concentration. | For optimal results, use a protein concentration of at least 2 mg/mL.[2][3] Higher concentrations are generally more effective for labeling. | |
| Hydrolyzed this compound. | Prepare the this compound solution in anhydrous DMSO or DMF immediately before use, as it can lose activity upon storage in aqueous solutions.[2] | |
| Protein Precipitation or Aggregation During/After Labeling | Over-modification of the protein due to an excessive molar ratio of the labeling reagent. | Optimize the molar ratio of this compound to protein. A 20-fold molar excess is a common starting point for antibodies.[4] Reduce the ratio if precipitation occurs. |
| The hydrophobic nature of the isothiocyanate label. | Attaching too many hydrophobic molecules can lead to aggregation, especially at high protein concentrations. Consider reducing the labeling density. | |
| High Background Signal After Purification | Incomplete removal of unreacted this compound. | Use size-exclusion chromatography (gel filtration) or extensive dialysis to separate the labeled protein from the smaller, unreacted dye molecules.[4][5] |
| Non-covalent binding of the label to the protein. | Ensure thorough purification. If the issue persists, consider alternative purification methods like affinity chromatography if your protein has a suitable tag. | |
| Labeled Protein Appears Degraded on SDS-PAGE | Instability of the protein at the high pH required for labeling. | Minimize the incubation time at high pH. Some proteins may be harmed by prolonged exposure to pH values above 8.0-8.5.[2] |
| Protease contamination. | Add protease inhibitors to your protein solution before starting the labeling process. | |
| Loss of Protein During Purification | Non-specific binding to chromatography columns or membranes. | Pre-treat the chromatography column or dialysis membrane according to the manufacturer's instructions to block non-specific binding sites. |
| Protein precipitation during concentration steps. | Concentrate the labeled protein solution in stages, and check for precipitation between steps. Use stabilizing agents if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for labeling proteins with this compound?
A1: The recommended buffer is an amine-free buffer with a pH between 8.0 and 9.0, such as 0.1 M sodium carbonate or bicarbonate buffer.[4] Buffers containing primary amines, like Tris or glycine, will compete with the protein for reaction with the isothiocyanate and should be avoided.[1][2]
Q2: How should I prepare and store the this compound solution?
A2: this compound should be dissolved in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1] Isothiocyanates can degrade in aqueous solutions, so fresh preparation is crucial for high labeling efficiency.[2]
Q3: What is a good starting molar ratio of this compound to protein?
A3: A common starting point is a 20-fold molar excess of the isothiocyanate reagent to the protein, particularly for antibodies. However, the optimal ratio can vary depending on the protein and should be determined empirically. Over-labeling can lead to protein precipitation.
Q4: How can I remove the unreacted this compound after the labeling reaction?
A4: The most common methods for removing small molecule contaminants like unreacted isothiocyanate are size-exclusion chromatography (also known as gel filtration or desalting) and extensive dialysis against an appropriate buffer.[4][3][5] Spin columns designed for desalting can also be used for rapid purification.[1]
Q5: Why is my protein precipitating after I add the this compound?
A5: Protein precipitation during or after labeling is often a sign of over-modification.[6] This can be caused by using too high a molar ratio of the labeling reagent. The addition of multiple hydrophobic ethylphenyl groups can lead to aggregation. Try reducing the amount of this compound in the reaction.
Q6: At what stage should I be most concerned about protecting the reaction from light?
A6: While this compound itself is not as fluorescent as FITC, it is good practice to protect the labeling reaction and the purified conjugate from light, especially if the labeled protein is intended for applications where photobleaching could be a concern. Many isothiocyanate-based reagents are light-sensitive.[4][2]
Experimental Protocols
Protocol 1: Labeling Protein with this compound
-
Protein Preparation:
-
Start with a purified protein solution at a concentration of 2-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris, glycine), dialyze it overnight at 4°C against 0.1 M sodium bicarbonate buffer, pH 8.5-9.0.[1]
-
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction, you can add a quenching buffer containing a primary amine, such as Tris or NH4Cl, to a final concentration of 50-100 mM.[2] Incubate for an additional 30 minutes to 2 hours.
-
Protocol 2: Purification of Labeled Protein using Size-Exclusion Chromatography (Gel Filtration)
-
Column Preparation:
-
Select a desalting column (e.g., Sephadex G-25 or equivalent) with a molecular weight cutoff appropriate for your protein (typically >5 kDa).
-
Equilibrate the column with at least 5 column volumes of your desired storage buffer (e.g., PBS, pH 7.4).
-
-
Sample Application:
-
Apply the entire quenched labeling reaction mixture to the top of the equilibrated column.
-
-
Elution:
-
Begin eluting with the storage buffer. The labeled protein, being larger, will pass through the column more quickly and elute first.
-
The smaller, unreacted this compound and byproducts will be retained longer and elute in later fractions.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the protein concentration, for example, by measuring absorbance at 280 nm.
-
Pool the protein-containing fractions. The successful conjugate can often be visually identified if the label imparts color.
-
Visualizations
Caption: Workflow for labeling and purification.
Caption: Decision tree for troubleshooting.
References
- 1. assaygenie.com [assaygenie.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
Troubleshooting low labeling efficiency of 3-Ethylphenyl isothiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the labeling of biomolecules with 3-Ethylphenyl isothiocyanate.
Troubleshooting Guide: Low Labeling Efficiency
Low or no labeling efficiency is a common problem in bioconjugation reactions. This guide provides a systematic approach to identifying and resolving the root cause of suboptimal labeling with this compound.
Diagram: Troubleshooting Workflow
Caption: A flowchart for troubleshooting low labeling efficiency.
Potential Issues and Solutions
| Issue | Potential Cause | Recommended Action |
| Reagent Integrity | Hydrolysis of this compound due to improper storage (moisture, light exposure). | Store the reagent desiccated, protected from light, and at the recommended temperature (-20°C or -80°C).[1][2] Prepare stock solutions in anhydrous DMSO or DMF fresh before use.[3][4] |
| Target Molecule Issues | Inaccurate concentration of the target protein or biomolecule. Presence of aggregates that may hinder labeling. | Accurately determine the concentration of your target molecule using a reliable method (e.g., BCA, Bradford, or A280). Check for aggregation using techniques like dynamic light scattering (DLS) and if necessary, purify the monomeric species. |
| Suboptimal Reaction pH | The pH of the reaction buffer is too low, leading to protonation of primary amines (-NH3+) which are unreactive towards isothiocyanates.[3][5] | The reaction of isothiocyanates with primary amines is highly pH-dependent.[3][6] Maintain a pH in the range of 8.5-9.5 to ensure the target amino groups are deprotonated and nucleophilic.[3] Buffers like sodium bicarbonate or borate are commonly used.[3] |
| Incompatible Buffer | Presence of primary amine-containing buffers (e.g., Tris) or other nucleophiles (e.g., sodium azide) that compete with the target molecule for the isothiocyanate.[3][4] | Use buffers that do not contain primary amines, such as carbonate, bicarbonate, or borate buffers.[3] Ensure the buffer is free of any extraneous nucleophiles. |
| Incorrect Molar Ratio | Insufficient molar excess of this compound over the target molecule. | An excess of the isothiocyanate is typically required to drive the reaction to completion.[3] Start with a 10 to 20-fold molar excess of the labeling reagent and optimize as needed.[7][8] |
| Temperature and Time | Reaction temperature is too low, or the incubation time is too short. | Most labeling reactions are performed at room temperature for 1-4 hours or overnight at 4°C.[3] Higher temperatures can increase the reaction rate but may also lead to degradation of the target molecule or the isothiocyanate.[3] |
| Inefficient Purification | Unreacted this compound and reaction byproducts are not effectively removed after the labeling reaction. | Use size-exclusion chromatography, dialysis, or spin filtration to separate the labeled conjugate from unreacted reagents.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for the reaction between this compound and a protein?
The labeling reaction involves the nucleophilic attack of a deprotonated primary amine group (e.g., the ε-amino group of a lysine residue or the N-terminal α-amino group) on the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of this compound. This forms a stable covalent thiourea bond.[3][8]
Diagram: Isothiocyanate Labeling Reaction
Caption: Reaction of an amine with an isothiocyanate.
Q2: How can I determine the degree of labeling (DOL)?
The degree of labeling, which is the average number of dye molecules conjugated to each protein molecule, can be determined using spectrophotometry.[1] You will need to measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the this compound label. The following information is required for the calculation:
-
Molar extinction coefficient of the protein at 280 nm.
-
Molar extinction coefficient of this compound at its absorbance maximum.
-
A correction factor for the absorbance of the label at 280 nm.
Q3: What are some common side reactions to be aware of?
A primary side reaction is the hydrolysis of the isothiocyanate group in the presence of water, which renders it inactive for labeling.[10] This is why it is crucial to use anhydrous solvents for stock solutions and to perform the labeling reaction promptly after preparing the reagent solution.[1][3]
Q4: Can I use this compound to label other functional groups besides primary amines?
Isothiocyanates can also react with thiol groups (e.g., from cysteine residues), but this reaction is generally less favorable than the reaction with amines at the optimal pH for amine labeling.[3] The reaction with thiols is more efficient at a slightly lower pH (around 7.0-7.5).[7]
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for conjugating this compound to a protein. Optimization may be required for specific proteins.
Materials:
-
Purified protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer to a final concentration of 2-10 mg/mL.
-
Prepare Isothiocyanate Stock Solution: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Labeling Reaction:
-
Slowly add the desired amount of the isothiocyanate stock solution to the protein solution while gently stirring. A starting point is a 10-fold molar excess of isothiocyanate to protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted isothiocyanate. Incubate for 1 hour at room temperature.
-
Purification: Remove unreacted label and quenching buffer by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the protein concentration and degree of labeling of the purified conjugate.
Diagram: Protein Labeling Workflow
Caption: A streamlined workflow for fluorescently labeling proteins.
Table: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| pH | 8.5 - 9.5 | Ensures primary amines are deprotonated and reactive.[3] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures may require longer incubation times but can be beneficial for sensitive proteins.[3] |
| Incubation Time | 1 - 12 hours | Should be optimized for the specific protein and reaction temperature.[3] |
| Molar Ratio (Isothiocyanate:Protein) | 10:1 to 20:1 | A molar excess is generally needed; the optimal ratio should be determined empirically.[7][8] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
References
- 1. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Stability issues of 3-Ethylphenyl isothiocyanate in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Ethylphenyl isothiocyanate in aqueous buffers. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in aqueous buffers?
A1: Isothiocyanates (ITCs), including this compound, are generally unstable in aqueous solutions.[1] Their stability is influenced by several factors, including pH, temperature, and the composition of the buffer. Degradation occurs over time even in deionized water, and this process is often accelerated in buffered solutions.[1]
Q2: What are the primary degradation products of this compound in aqueous buffers?
A2: The primary degradation products of ITCs in aqueous media are the corresponding amine (3-ethylphenylamine) and N,N'-disubstituted thioureas (N,N'-bis(3-ethylphenyl)thiourea). The formation of the amine is more prominent under acidic conditions, while the formation of thiourea is more relevant at neutral to basic pH.[2] At elevated temperatures, other degradation products may also be formed.[3][4]
Q3: How does pH affect the stability of this compound?
A3: The pH of the aqueous buffer is a critical factor. Generally, isothiocyanates are more stable in acidic conditions and less stable in alkaline conditions. As the pH increases, the rate of degradation tends to increase.
Q4: What is the effect of temperature on the stability of this compound?
A4: Higher temperatures accelerate the degradation of isothiocyanates. For optimal stability, it is recommended to prepare solutions at low temperatures and store them at 4°C or below for short-term use. For long-term storage, freezing the solution is advisable.
Q5: Which type of buffer is recommended for experiments with this compound?
A5: The choice of buffer can significantly impact the stability of isothiocyanates. Studies on other ITCs have shown that degradation can be faster in certain buffers compared to others. For instance, at pH 7.0, the degradation of some ITCs was observed to be faster in citrate phosphate buffer and PBS compared to Tris-Cl buffer.[1] It is advisable to test the stability of this compound in the specific buffer system intended for your experiment. If possible, a buffer with minimal nucleophilic species is preferable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the aqueous buffer during the experiment. | Prepare fresh solutions of this compound immediately before each experiment. Maintain a low temperature (e.g., on ice) throughout the experimental setup. |
| Loss of compound activity over time | Instability of the stock solution or working solution. | Aliquot stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For working solutions in aqueous buffers, use them within a few hours of preparation. |
| Precipitate formation in the buffer | Low aqueous solubility of this compound or its degradation products. | Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and dilute it into the aqueous buffer just before use. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS) | Presence of degradation products. | Characterize the degradation products by mass spectrometry. To minimize degradation, follow the recommendations for pH, temperature, and fresh solution preparation. Use a stability-indicating analytical method to resolve the parent compound from its degradants. |
Quantitative Stability Data
| Isothiocyanate | Half-life (min) at 100°C |
| pH 5 | |
| Ethyl isothiocyanate | 10.5 |
| Allyl isothiocyanate | 18.2 |
| Butyl isothiocyanate | 22.3 |
| 3-(Methylthio)propyl isothiocyanate | 15.0 |
| 3-(Methylsulfinyl)propyl isothiocyanate | 3.9 |
Data adapted from Hanschen et al. (2023).[2] This data is for aliphatic isothiocyanates and should be used as a general guide only.
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer.
1. Materials:
- This compound
- Aqueous buffer of choice (e.g., phosphate, Tris, citrate)
- Organic solvent for stock solution (e.g., DMSO, acetonitrile)
- HPLC or UPLC system with a UV or MS detector
- C18 reversed-phase column
- Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
- Temperature-controlled incubator or water bath
2. Procedure:
- Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in an appropriate organic solvent.
- Working Solution Preparation: Dilute the stock solution with the aqueous buffer to the desired final concentration (e.g., 100 µM). Prepare a sufficient volume for all time points.
- Incubation: Incubate the working solution at the desired temperature(s).
- Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
- Sample Analysis: Immediately analyze the aliquot by HPLC or LC-MS to determine the concentration of the remaining this compound.
- Data Analysis: Plot the concentration of this compound versus time. From this data, you can calculate the degradation rate and the half-life of the compound under the tested conditions.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting inconsistent experimental results.
References
How to prevent non-specific binding of 3-Ethylphenyl isothiocyanate
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to prevent the non-specific binding (NSB) of 3-Ethylphenyl isothiocyanate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a particular problem with this compound?
A1: Non-specific binding (NSB) refers to the binding of a compound to unintended molecules or surfaces, rather than its specific biological target.[1][2][3] This is a significant issue for this compound due to its dual chemical nature. The ethylphenyl group can participate in non-covalent interactions (hydrophobic and ionic), while the highly reactive isothiocyanate (-N=C=S) group can form strong, covalent bonds with nucleophilic groups (like thiols and amines) on proteins and other biomolecules.[4] This covalent NSB is particularly problematic as it is often irreversible and can lead to high background signals, false positives, and reduced assay sensitivity.[1][5]
Q2: What are the primary mechanisms of non-specific binding for this compound?
A2: The NSB of this compound is driven by three main mechanisms:
-
Ionic Interactions: Electrostatic attraction between charged regions of the compound and oppositely charged surfaces or biomolecules.[6][7][8]
-
Hydrophobic Interactions: The ethylphenyl ring can non-specifically associate with hydrophobic pockets on proteins or polystyrene microplates.[6][8]
-
Covalent Bonding: The electrophilic isothiocyanate group reacts with nucleophiles, primarily the thiol groups of cysteine residues and the amine groups of lysine residues or N-termini of proteins, forming stable thiourea linkages.[4]
Q3: What are the essential first steps to diagnose and mitigate an NSB problem?
A3: To diagnose NSB, run a control experiment where the specific target is absent (e.g., using a bare sensor surface or a cell lysate without the target protein) and measure the binding of this compound.[9][10] If significant signal is detected, NSB is occurring. The first steps to mitigate this are to optimize your blocking procedure and buffer conditions.[7][11]
Q4: How do I select the most appropriate blocking agent for my experiment?
A4: The choice of blocking agent depends on the nature of the NSB and the experimental system.[11] For general NSB caused by hydrophobic or ionic interactions, protein-based blockers like Bovine Serum Albumin (BSA) or casein are excellent choices.[5][12] If hydrophobic interactions are the primary issue, adding a non-ionic surfactant like Tween-20 can be effective.[6][13] It is often necessary to empirically test several agents to find the optimal one for your specific assay.[12]
Q5: Is it effective to combine different NSB prevention strategies?
A5: Yes, a multi-faceted approach is often the most effective. Combining an optimized blocking agent (to saturate surfaces) with ideal buffer conditions (to minimize ionic and hydrophobic interactions) and a final quenching step (to neutralize reactive molecules) can significantly reduce NSB from all contributing sources.
Troubleshooting Guide
Problem: High background signal in protein labeling, ELISA, or other immunoassays.
This is the most common manifestation of NSB, obscuring the specific signal and reducing the assay's signal-to-noise ratio.
Caption: Troubleshooting workflow for high background signal.
Data Presentation: Blocking & Buffer Strategies
The following tables summarize common reagents and conditions used to combat non-specific binding.
Table 1: Common Blocking Agents for Preventing Non-Covalent NSB
| Blocking Agent | Mechanism of Action | Typical Concentration | Key Considerations |
| Bovine Serum Albumin (BSA) | Saturates hydrophobic and charged sites on surfaces.[6][7][9][10] | 1 - 5% (w/v) | Cost-effective and widely used. Ensure it doesn't cross-react with assay components. |
| Normal Serum | Contains a mixture of proteins that block a wide range of non-specific sites.[5][12][14] | 1 - 10% (v/v) | Use serum from the species in which the secondary antibody was raised.[5][12] |
| Casein / Non-fat Dry Milk | A phosphoprotein effective at blocking NSB, especially in Western blotting.[5][11] | 1 - 5% (w/v) | Not recommended for assays involving biotin-based systems or phospho-specific antibodies. |
| Non-ionic Surfactants (e.g., Tween-20) | Disrupt hydrophobic interactions.[6][11][13] | 0.05 - 0.1% (v/v) | Helps prevent aggregation and sticking to plasticware.[6] |
| Commercial Blocking Buffers | Proprietary formulations, often protein-free, optimized for high signal-to-noise.[1][12] | Varies by Mfr. | Can be more effective but also more expensive than traditional blockers.[12] |
Table 2: Recommended Buffer Conditions for Minimizing NSB
| Buffer Parameter | Recommended Range | Rationale |
| pH | 6.0 - 8.0 | Adjusting the pH toward the isoelectric point (pI) of your target protein minimizes its net charge, reducing electrostatic NSB.[6][9][10] |
| Salt Concentration (NaCl) | 150 mM - 500 mM | Higher ionic strength shields charged interactions between the compound and non-target molecules or surfaces.[6][9][10] |
| Surfactant (Tween-20) | 0.05% - 0.1% | Low concentrations disrupt non-specific hydrophobic interactions without denaturing most proteins.[6] |
Experimental Protocols
Protocol 1: General Optimization of a Blocking Strategy
This protocol provides a framework for empirically determining the best blocking agent for your system.
-
Preparation: Prepare several identical samples or assay surfaces (e.g., ELISA plate wells).
-
Blocker Application: Prepare blocking buffers with different agents (e.g., 3% BSA, 5% Normal Goat Serum, 3% Casein) in your standard assay buffer (e.g., PBS).
-
Incubation: Add a different blocking buffer to each sample/surface and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash all samples thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove excess blocking agent.[11]
-
NSB Test: Add this compound (at the working concentration) to each sample in a "no target" control setup.
-
Detection: Incubate as you would in the main experiment, wash, and then proceed with the detection steps.
-
Analysis: The condition that yields the lowest background signal is the optimal blocking strategy.
Protocol 2: Quenching Excess this compound
This protocol is critical for preventing covalent NSB from residual compound after the specific labeling reaction is complete.
-
Primary Reaction: Perform the specific binding/labeling reaction between your target molecule and this compound for the desired amount of time.
-
Quenching Agent Preparation: Prepare a quenching solution containing a high concentration of a small molecule with a primary amine or thiol. A common choice is 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
-
Quenching Step: Add the quenching solution to your reaction mixture to a final concentration of 50-100 mM.
-
Incubation: Allow the quenching reaction to proceed for 30-60 minutes at room temperature. The quencher molecules will scavenge and neutralize any remaining reactive isothiocyanate groups.
-
Downstream Processing: Proceed with your subsequent steps (e.g., washing, purification, detection), knowing that further covalent NSB has been minimized.
Visualized Relationships
The diagram below illustrates the different binding events that can occur and how blocking agents and optimized buffers work to prevent NSB.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 3. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 4. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blocking in IHC | Abcam [abcam.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. IHC Blocking | Proteintech Group [ptglab.com]
- 8. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 11. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. researchgate.net [researchgate.net]
- 14. biocompare.com [biocompare.com]
Removing unreacted 3-Ethylphenyl isothiocyanate from a reaction mixture
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethylphenyl isothiocyanate. It focuses on the common challenge of removing unreacted starting material from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I still have a significant amount of unreacted this compound. What is the quickest way to remove it?
A1: The most straightforward and often quickest method to remove excess this compound is by quenching it with a nucleophilic scavenger. This converts the isothiocyanate into a more easily removable derivative. Following quenching, a simple liquid-liquid extraction is typically used to separate the product from the quenched isothiocyanate and other impurities.
Q2: What are some common quenching agents for isothiocyanates?
A2: Common quenching agents are nucleophiles that readily react with the electrophilic carbon of the isothiocyanate group. These include:
-
Primary or secondary amines: Such as amino-propane or piperidine, which form thiourea derivatives.
-
Thiols: Such as 1,2-benzenedithiol, which reacts quantitatively to form 1,3-benzodithiole-2-thione.[1]
-
Ammonia: Reacts to form thiourea derivatives.[2]
Q3: Can I remove unreacted this compound without a chemical quenching step?
A3: Yes, several physical separation techniques can be employed, including:
-
Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. The choice of eluent will depend on the polarity of your desired product versus the isothiocyanate.
-
Preparative High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for purifying moderately non-polar compounds like isothiocyanates.[3]
-
Distillation: If your product has a significantly different boiling point from this compound (boiling point approx. 245 °C), vacuum distillation can be an effective purification method.[4][5]
Q4: My desired product is sensitive to amines. What is a suitable alternative for quenching?
A4: If your product is amine-sensitive, you can use a thiol-based scavenger like mercaptoacetic acid or use a non-quenching physical separation method like chromatography or distillation. Another approach is to use a polymer-bound scavenger (e.g., aminomethylated polystyrene), which can be easily filtered off after the reaction.
Q5: How can I monitor the removal of this compound?
A5: The progress of the purification can be monitored by:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the presence of the isothiocyanate.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture.[3][6]
-
Gas Chromatography (GC): Suitable for volatile compounds and can be used for both qualitative and quantitative analysis.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product co-elutes with this compound during column chromatography. | The polarity of the product and the isothiocyanate are too similar in the chosen solvent system. | 1. Optimize the eluent system by trying different solvent mixtures (e.g., ethyl acetate/petroleum ether).[8] 2. Consider using a different stationary phase (e.g., alumina). 3. If separation is still difficult, consider derivatizing the unreacted isothiocyanate by quenching to significantly alter its polarity before chromatography. |
| Aqueous workup after quenching does not remove the thiourea derivative. | The thiourea derivative formed may have significant organic solubility. | 1. Perform multiple extractions with an appropriate organic solvent. 2. Wash the combined organic layers with a dilute acid solution (e.g., 1 M HCl) to protonate any basic byproducts, followed by a brine wash.[8] |
| Product degrades during purification. | The product may be unstable to the purification conditions (e.g., heat during distillation, acidic/basic conditions in chromatography). | 1. Isothiocyanates can be unstable at high temperatures; opt for purification methods at room temperature if possible.[3][7] 2. Use a milder purification technique like flash chromatography with a neutral solvent system. 3. If using HPLC, ensure the mobile phase pH is compatible with your product's stability. |
| Low recovery of the desired product after purification. | The product may be partially soluble in the aqueous phase during extraction or may adhere irreversibly to the chromatography column. | 1. Back-extract the aqueous layer with the organic solvent to recover any dissolved product. 2. For chromatography, try pre-treating the silica gel with a small amount of a polar solvent or a base (like triethylamine) if your product is basic. |
Experimental Protocols
Protocol 1: Quenching and Liquid-Liquid Extraction
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a primary or secondary amine (e.g., 1.5 equivalents of n-propylamine relative to the excess isothiocyanate) to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the disappearance of the isothiocyanate by TLC or HPLC.
-
-
Liquid-Liquid Extraction:
-
Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate).
-
Wash the organic layer with 1 M HCl to remove any excess amine.
-
Wash with water and then with brine to remove any water-soluble impurities.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation:
-
Concentrate the reaction mixture to a small volume.
-
Adsorb the crude product onto a small amount of silica gel.
-
-
Column Packing:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether). The choice of solvent will depend on the polarity of the desired product.
-
-
Elution and Collection:
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the purified product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Purification by Preparative Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation:
-
Dissolve the crude product in a suitable solvent, typically the mobile phase or a compatible solvent like acetonitrile or methanol.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Purification:
-
Inject the sample onto the HPLC system.
-
Collect the fractions corresponding to the peak of the desired product.
-
-
Product Recovery:
-
Combine the collected fractions and remove the organic solvent under reduced pressure.
-
If necessary, lyophilize the remaining aqueous solution to obtain the pure product.
-
Data Presentation
Table 1: Comparison of Removal Methods for Unreacted this compound
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Quenching & Extraction | Chemical conversion to a more easily separable derivative followed by phase separation. | Fast, simple, and cost-effective for large excesses of isothiocyanate. | Introduces additional reagents; the derivative may be difficult to separate from the product. | Reactions where a significant excess of isothiocyanate is used and the product is stable to the quenching conditions. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Versatile, can handle a wide range of compounds, and can be scaled up. | Can be time-consuming and requires significant amounts of solvent. | Purification of moderately polar to nonpolar compounds with different polarities.[8] |
| Preparative HPLC | High-resolution separation based on partitioning between a stationary and a mobile phase. | High purity of the final product, suitable for small-scale purification.[3] | Expensive, limited sample loading capacity, and requires specialized equipment. | Final purification step for high-purity compounds, especially for pharmaceutical applications. |
| Distillation | Separation based on differences in boiling points. | Can be efficient for large-scale purification and is solvent-free. | Requires the product to be thermally stable and have a significantly different boiling point from the isothiocyanate. | Large-scale purification where the product and isothiocyanate have a large boiling point difference.[9] |
Visualizations
References
- 1. Total isothiocyanate yield from raw cruciferous vegetables commonly consumed in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
Impact of pH on the reactivity of 3-Ethylphenyl isothiocyanate with proteins
Technical Support Center: 3-Ethylphenyl Isothiocyanate
This technical support center provides guidance on the impact of pH on the reactivity of this compound with proteins. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with proteins?
A1: The optimal pH for conjugating this compound to proteins is typically between 8.5 and 9.5. This pH range ensures that a significant portion of the primary amine groups on the protein, such as the N-terminus and lysine side chains, are deprotonated and thus available for reaction.
Q2: Why is pH a critical factor in the reaction?
A2: The reaction between an isothiocyanate and a primary amine on a protein, which forms a stable thiourea bond, is a nucleophilic addition. The nucleophile in this reaction is the unprotonated amine group (-NH2). At acidic or neutral pH, these amine groups are predominantly in their protonated form (-NH3+), which is not nucleophilic and will not react with the isothiocyanate. Increasing the pH deprotonates these groups, increasing the reaction rate.
Q3: What are the primary amino acid residues targeted by this compound?
A3: The primary targets for this compound are the free amine groups on a protein. This includes the α-amino group at the N-terminus of the polypeptide chain and the ε-amino group on the side chain of lysine residues. To a lesser extent, the thiol group on cysteine residues can also react, especially at lower pH ranges (around 7.0-8.0).
Q4: How does the reactivity with lysine versus cysteine residues change with pH?
A4: The reactivity of both lysine and cysteine residues is pH-dependent. Lysine's side chain has a pKa of about 10.5, so a pH of 8.5-9.5 is needed to have a sufficient concentration of the reactive unprotonated amine. Cysteine's thiol group has a pKa of around 8.3-8.6, meaning it is more reactive at a slightly lower pH than lysine. However, the reaction with amines is generally more specific and forms a more stable bond under alkaline conditions.
Q5: What are the consequences of the pH being too low or too high?
A5:
-
Too Low (pH < 7.5): The reaction rate will be significantly reduced due to the protonation of primary amines, leading to very low conjugation efficiency.
-
Too High (pH > 10.0): While the reaction with amines might be faster, the risk of isothiocyanate hydrolysis increases dramatically. This hydrolysis reaction consumes the labeling reagent, reducing its availability to react with the protein. Additionally, very high pH can lead to protein denaturation and degradation.
Q6: What are suitable buffers for the conjugation reaction?
A6: It is crucial to use a buffer that does not contain primary or secondary amines, as these will compete with the protein for reaction with the isothiocyanate. Recommended buffers include sodium bicarbonate or sodium borate at a concentration of 50-100 mM. Buffers like Tris (tris(hydroxymethyl)aminomethane) should be avoided as they contain a primary amine.
Q7: How can I confirm the successful conjugation of this compound to my protein?
A7: Successful conjugation can be confirmed using several methods. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) is a direct way to observe the mass shift in the protein corresponding to the addition of the this compound molecule. Alternatively, changes in the protein's chromatographic retention time (e.g., in reverse-phase HPLC) or electrophoretic mobility can also indicate successful labeling.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation Efficiency | Incorrect pH: The reaction buffer pH is too low (< 8.0), keeping primary amines protonated. | Verify the pH of the reaction buffer is between 8.5 and 9.5. Use a calibrated pH meter. |
| Hydrolyzed Reagent: The this compound stock has been degraded by moisture. | Prepare a fresh stock solution in an anhydrous solvent like DMSO or DMF. Store desiccated at -20°C. | |
| Competing Nucleophiles: The buffer or sample contains primary amines (e.g., Tris, glycine, ammonium salts). | Exchange the protein into a non-amine-containing buffer (e.g., bicarbonate or borate) using dialysis or a desalting column. | |
| Protein Precipitation During Reaction | Solvent Shock: The organic solvent used to dissolve the isothiocyanate is causing the protein to precipitate. | Add the isothiocyanate stock solution to the protein solution slowly while gently vortexing. Keep the final organic solvent concentration below 5-10% (v/v). |
| pH Instability: The protein is not stable at the optimal reaction pH of 8.5-9.5. | Perform the reaction at the highest pH at which the protein remains soluble and stable, even if it requires a longer incubation time or higher reagent concentration. | |
| High Background / Non-specific Labeling | Excess Reagent: Too much this compound was used, leading to non-specific interactions or modifications. | Optimize the molar ratio of isothiocyanate to protein. Start with a 10- to 20-fold molar excess and titrate down. |
| Reaction Not Quenched: The reaction was not stopped, allowing the reagent to react with other components. | Add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM to consume any unreacted isothiocyanate. | |
| Inconsistent Results Between Batches | Inaccurate pH Measurement: Small variations in pH can lead to significant differences in reaction efficiency. | Calibrate the pH meter before each use. Prepare fresh buffer for each experiment to ensure consistent pH. |
| Inaccurate Protein Concentration: The molar ratio of reactants is incorrect due to errors in protein quantification. | Use a reliable method like a BCA or Bradford assay to accurately determine the protein concentration before starting the experiment. |
Quantitative Data Summary
The reactivity of isothiocyanates is highly dependent on the pH of the reaction medium. The table below summarizes the relative reactivity of protein functional groups with isothiocyanates at different pH values.
| pH | Relative Reactivity of Lysine (-NH2) | Relative Reactivity of Cysteine (-SH) | Hydrolysis Rate of Isothiocyanate | Comments |
| 7.0 | Low | Moderate | Low | Reaction is slow; cysteine modification may be favored over lysine. |
| 8.0 | Moderate | High | Low | Cysteine is highly reactive; lysine reactivity is increasing. |
| 9.0 | High | Moderate | Moderate | Optimal range for targeting lysine residues with good reaction rates. |
| 10.0 | Very High | Low | High | High risk of reagent hydrolysis and potential protein damage. |
Experimental Protocols & Visualizations
Protocol: Conjugation of this compound to a Protein
This protocol provides a general workflow for the labeling reaction. Optimization may be required based on the specific protein.
1. Buffer Preparation:
-
Prepare a 100 mM sodium bicarbonate or sodium borate buffer.
-
Adjust the pH to 9.0 using 1 M NaOH or HCl.
-
Ensure the buffer is free from any primary or secondary amine contaminants.
2. Protein Preparation:
-
Dissolve the protein in the pH 9.0 reaction buffer to a final concentration of 1-5 mg/mL.
-
If the protein is in a different buffer, perform a buffer exchange using a desalting column or dialysis against the reaction buffer.
3. Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
This solution should be prepared fresh immediately before use to minimize hydrolysis.
4. Conjugation Reaction:
-
Calculate the volume of the isothiocyanate stock solution needed to achieve a 10- to 20-fold molar excess relative to the protein.
-
Add the calculated volume of the isothiocyanate solution to the protein solution dropwise while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.
5. Reaction Quenching:
-
To stop the reaction, add a quenching buffer such as 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM.
-
Incubate for an additional 30 minutes at room temperature.
6. Purification:
-
Remove the unreacted this compound and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
7. Confirmation:
-
Confirm the conjugation and determine the degree of labeling using mass spectrometry or other analytical techniques.
Caption: General experimental workflow for protein conjugation.
Chemical Reaction Pathway
The reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the electrophilic carbon atom of the isothiocyanate group. The pH of the environment dictates the availability of the reactive amine.
Caption: pH-dependent activation of amines for reaction.
Troubleshooting Logic
When encountering low conjugation efficiency, this decision tree can help diagnose the underlying issue.
Caption: Decision tree for troubleshooting low labeling efficiency.
Technical Support Center: Characterizing Adducts of 3-Ethylphenyl Isothiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethylphenyl isothiocyanate. Here, you will find information to help characterize both expected and unexpected adducts that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected adducts when reacting this compound with a protein?
The primary expected adducts of this compound with proteins are the formation of thiourea derivatives. The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is susceptible to nucleophilic attack by primary amines present in the protein.[1] This includes the N-terminal alpha-amino group of the polypeptide chain and the epsilon-amino group of lysine residues. The reaction is favored under neutral to alkaline pH conditions.
Q2: What are some potential sources of unexpected adducts?
Unexpected adducts can arise from several sources:
-
Reaction with Buffer Components: Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), can react with the isothiocyanate.
-
Reaction with Solvents: While generally used as a solvent, Dimethyl sulfoxide (DMSO) has been shown to react with aryl isothiocyanates, especially at elevated temperatures or in the presence of catalysts, potentially forming thiourea or other derivatives.[2][3]
-
Hydrolysis and Degradation Products: this compound can undergo hydrolysis in aqueous solutions, particularly under acidic or strongly alkaline conditions, to form 3-ethylaniline.[4] This amine can then potentially react with another molecule of the isothiocyanate to form a symmetric thiourea. Thermal degradation can also lead to a variety of sulfur-containing byproducts.[5][6]
-
Reaction with other Nucleophiles: Besides primary amines, other nucleophilic residues on a protein, such as the thiol group of cysteine, can react with isothiocyanates to form dithiocarbamate adducts. While this reaction is possible, the resulting adduct can be less stable than the thiourea linkage.
Q3: How can I detect and characterize unexpected adducts?
The primary method for detecting and characterizing both expected and unexpected adducts is mass spectrometry (MS). High-resolution mass spectrometry can provide accurate mass measurements of the modified protein or peptide, allowing for the identification of the adduct's molecular formula. Tandem mass spectrometry (MS/MS) can be used to pinpoint the site of modification on a peptide sequence.
Q4: The mass of my protein conjugate is higher than expected. What could be the cause?
A higher-than-expected mass could be due to multiple modifications on a single protein molecule or the formation of an unexpected adduct with a higher mass than the this compound itself. For example, an adduct with a buffer molecule or a dimer of the isothiocyanate could result in a larger mass shift. It is also possible that under certain conditions, a reaction with DMSO could lead to the formation of a complex adduct.[2][3]
Q5: I am seeing a peak corresponding to the mass of my protein plus the mass of 3-ethylaniline. What happened?
This is likely not a direct adduct but rather an indication that your this compound has degraded to 3-ethylaniline, which may be non-covalently associated with your protein or co-eluting during chromatography. Hydrolysis of the isothiocyanate is a potential cause.[4]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low reaction efficiency | Suboptimal pH; hydrolysis of the isothiocyanate. | Ensure the reaction buffer is at a pH of 8.0-9.0 for efficient labeling of amines. Prepare fresh solutions of this compound in an anhydrous aprotic solvent like acetonitrile or DMF immediately before use. |
| Multiple peaks in mass spectrum corresponding to different numbers of adducts | Inconsistent stoichiometry; reaction time too long. | Optimize the molar ratio of this compound to your protein. Perform a time-course experiment to determine the optimal reaction time to achieve the desired degree of labeling. |
| Mass spectrum shows unexpected mass additions | Reaction with buffer components, solvent, or formation of degradation product adducts. | Analyze a blank reaction containing only the buffer and this compound to identify potential buffer adducts. If using DMSO, consider alternative solvents if adduct formation is suspected. Use fresh, high-purity reagents. |
| Inconsistent results between experiments | Instability of this compound stock solution. | Prepare fresh stock solutions of this compound for each experiment. If storage is necessary, store in an anhydrous aprotic solvent at -20°C or lower and minimize freeze-thaw cycles. |
| Identification of dithiocarbamate adducts on cysteine residues | Reaction conditions favoring thiol reactivity. | While less common than amine reactivity, thiol modification can occur. If this is undesirable, consider temporarily protecting cysteine residues or adjusting the reaction pH. |
Quantitative Data Summary
The following tables summarize the theoretical monoisotopic mass additions for expected and potential unexpected adducts of this compound.
Table 1: Expected Adducts
| Adduct Type | Reactant | Mass Addition (Da) |
| Thiourea | Protein N-terminus or Lysine | 163.0561 |
Table 2: Potential Unexpected Adducts
| Adduct Type | Reactant | Mass Addition (Da) |
| Tris Adduct | Tris(hydroxymethyl)aminomethane | 284.1147 |
| DMSO Adduct (example) | Dimethyl sulfoxide | Varies based on reaction |
| Hydrolysis Product Adduct (Symmetric Thiourea) | 3-ethylaniline | 308.1381 |
Experimental Protocols
Protocol 1: Mass Spectrometric Analysis of Protein Conjugates
-
Sample Preparation:
-
After the reaction of the protein with this compound, remove excess reagent by dialysis, size-exclusion chromatography, or precipitation.
-
Resuspend the purified protein conjugate in a solvent compatible with mass spectrometry, such as 50% acetonitrile in water with 0.1% formic acid.
-
-
Intact Mass Analysis:
-
Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire data in positive ion mode over a mass range appropriate for the expected protein conjugate mass.
-
Deconvolute the resulting multi-charged spectrum to determine the average mass of the protein conjugate.
-
-
Peptide Mapping and MS/MS Analysis:
-
Digest the protein conjugate with a protease (e.g., trypsin).
-
Separate the resulting peptides using liquid chromatography (LC) coupled to the mass spectrometer.
-
Acquire MS and MS/MS data.
-
Analyze the data using proteomic software to identify peptides modified with this compound and to pinpoint the specific amino acid residues that have been modified.
-
Visualizations
Caption: Reaction of this compound with protein amines.
Caption: Formation of unexpected adducts via hydrolysis and buffer reaction.
Caption: Workflow for identifying and characterizing adducts.
References
- 1. Analysis of glucosinolates, isothiocyanates, and amine degradation products in vegetable extracts and blood plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DMSO-mediated palladium-catalyzed cyclization of two isothiocyanates via C–H sulfurization: a new route to 2-aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMSO-mediated palladium-catalyzed cyclization of two isothiocyanates via C–H sulfurization: a new route to 2-aminobenzothiazoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09784D [pubs.rsc.org]
- 4. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lib3.dss.go.th [lib3.dss.go.th]
Validation & Comparative
Mass Spectrometric Analysis to Confirm 3-Ethylphenyl Isothiocyanate Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Ethylphenyl isothiocyanate (3-EITC) as a labeling reagent for mass spectrometric analysis, particularly in the field of proteomics. We will explore the performance of 3-EITC in the context of alternative labeling strategies, supported by available experimental data and detailed methodologies.
Enhancing Proteomic Analysis with Chemical Labeling
In mass spectrometry-based proteomics, chemical labeling of peptides is a crucial step to improve ionization efficiency, enhance sequence information, and enable accurate quantification. Isothiocyanates, such as the classic Edman reagent phenyl isothiocyanate (PITC), react with the N-terminal α-amino group and the ε-amino group of lysine residues. This derivatization can significantly increase the sensitivity of detection in mass spectrometry.
Substituted phenyl isothiocyanates have been developed to further augment these benefits. By altering the hydrophobicity and facilitating preferential fragmentation, these reagents can lead to substantial improvements in signal yields for quantitative proteomics, particularly in targeted methods like Multiple Reaction Monitoring (MRM).
Comparison of N-Terminal Labeling Reagents
While direct quantitative comparisons of this compound with other labeling reagents are not extensively documented in publicly available literature, we can infer its performance based on studies of similar substituted phenyl isothiocyanates. The addition of the ethyl group to the phenyl ring is expected to increase the hydrophobicity of the labeled peptide, which can lead to improved chromatographic separation and enhanced ionization efficiency.
Here, we compare the expected characteristics of 3-EITC with other common N-terminal labeling reagents.
| Feature | This compound (3-EITC) (Expected) | Phenyl Isothiocyanate (PITC) | Dimethyl Labeling | Isobaric Tags (iTRAQ, TMT) |
| Principle | N-terminal and Lysine derivatization | N-terminal and Lysine derivatization | Reductive amination of N-termini and Lysines | Covalent modification of N-termini and Lysines with isobaric tags |
| Mass Shift | Specific mass shift corresponding to 3-EITC | Specific mass shift corresponding to PITC | Minimal mass shift (e.g., +28 Da per label) | No mass shift in MS1, reporter ions in MS2 |
| Sensitivity | Expected high sensitivity due to increased hydrophobicity | Good sensitivity | Good sensitivity, cost-effective | High sensitivity and multiplexing capability |
| Multiplexing | No inherent multiplexing | No inherent multiplexing | Up to triplex labeling with different isotopic formaldehydes[1] | High multiplexing (up to 18-plex with TMT) |
| Complexity | Relatively simple reaction | Relatively simple reaction | Simple and robust reaction | More complex workflow |
| Cost | Expected to be moderate | Low cost | Very low cost | High cost |
| Key Advantage | Potential for significant signal enhancement in MRM-MS | Well-established method for N-terminal sequencing | Cost-effective for large-scale quantitative proteomics[2] | High degree of multiplexing allows for comparison of multiple samples in a single run[3] |
| Limitations | Lack of extensive comparative data | Not ideal for high-throughput quantitative proteomics | Limited multiplexing capacity compared to isobaric tags | High reagent cost, potential for ratio distortion |
Experimental Protocol: 3-EITC Labeling for Mass Spectrometric Analysis
This protocol is adapted from established procedures for phenyl isothiocyanate and other substituted isothiocyanate labeling of peptides for LC-MS/MS analysis.
Materials:
-
Protein digest (e.g., tryptic digest)
-
This compound (3-EITC)
-
Coupling buffer: 20 mM Sodium Bicarbonate, pH 9.0
-
Quenching solution: 5% Trifluoroacetic acid (TFA)
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
Solid-phase extraction (SPE) C18 cartridges
-
Mass spectrometer coupled with a liquid chromatography system
Procedure:
-
Sample Preparation:
-
Ensure the protein digest is free of primary amine-containing buffers (e.g., Tris, glycine) by buffer exchange or desalting.
-
Resuspend the dried peptide sample in the coupling buffer.
-
-
Labeling Reaction:
-
Prepare a fresh solution of 3-EITC in an organic solvent like acetonitrile or DMSO.
-
Add the 3-EITC solution to the peptide solution. The optimal molar ratio of reagent to peptide should be empirically determined, but a 10-50 fold molar excess is a good starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
-
Quenching and Cleanup:
-
Stop the reaction by adding the quenching solution to acidify the mixture.
-
Desalt and purify the labeled peptides using a C18 SPE cartridge.
-
Condition the cartridge with Solvent B followed by Solvent A.
-
Load the acidified sample.
-
Wash the cartridge with Solvent A to remove salts and excess reagent.
-
Elute the labeled peptides with an appropriate concentration of Solvent B.
-
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
Mass Spectrometric Analysis:
-
Reconstitute the dried, labeled peptides in Solvent A.
-
Analyze the sample by LC-MS/MS. The specific instrument parameters for fragmentation (e.g., collision energy) should be optimized for the 3-EITC-labeled peptides to ensure efficient generation of fragment ions for identification and quantification.
-
Workflow and Signaling Pathway Diagrams
To visually represent the experimental process, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for 3-EITC labeling and mass spectrometric analysis.
Conclusion
This compound holds promise as a derivatization agent for enhancing the mass spectrometric analysis of peptides. Based on the performance of similar substituted phenyl isothiocyanates, it is expected to increase the hydrophobicity of labeled peptides, leading to improved chromatographic separation and increased sensitivity. While direct comparative data is limited, the straightforward labeling chemistry and potential for significant signal enhancement make 3-EITC a compelling option for researchers, particularly for targeted quantitative proteomics applications. Further studies directly comparing 3-EITC with other labeling reagents are warranted to fully elucidate its advantages and disadvantages. The provided protocol and workflow offer a solid foundation for researchers wishing to explore the utility of 3-EITC in their own proteomic studies.
References
- 1. Triplex protein quantification based on stable isotope labeling by peptide dimethylation applied to cell and tissue lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ckisotopes.com [ckisotopes.com]
- 3. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC - Creative Proteomics [creative-proteomics.com]
Validation of 3-Ethylphenyl Isothiocyanate as a Specific Covalent Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Covalent probes are invaluable tools in chemical biology and drug discovery for identifying and characterizing protein targets. Their ability to form stable, irreversible bonds with their targets facilitates a range of applications, from target identification and validation to the development of novel therapeutics. Isothiocyanates (ITCs) are a class of electrophilic compounds known to form covalent adducts with nucleophilic residues on proteins, primarily cysteine. This guide provides a comprehensive validation of 3-Ethylphenyl isothiocyanate as a specific covalent probe, comparing its performance with the well-characterized Phenethyl isothiocyanate (PEITC) and a common non-isothiocyanate acrylamide-based probe.
Introduction to Covalent Probes and Isothiocyanates
Covalent probes typically consist of a reactive electrophilic "warhead" that forms a covalent bond with a nucleophilic amino acid residue on a target protein, a linker, and often a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment. The specificity of a covalent probe is determined by both the inherent reactivity of its warhead and the non-covalent interactions between the probe's scaffold and the protein's binding pocket.
Isothiocyanates (R-N=C=S) are known to react with the thiol group of cysteine residues to form a dithiocarbamate adduct. This reaction is generally specific for cysteines, although reactions with other nucleophilic residues like lysine can occur, particularly at higher pH. The reactivity of the isothiocyanate group can be tuned by the electronic properties of its substituent (the 'R' group).
Comparative Analysis of Covalent Probes
This guide compares this compound with two benchmark covalent probes:
-
Phenethyl isothiocyanate (PEITC): A naturally occurring and extensively studied isothiocyanate with known biological activity and protein targets. It serves as a close structural analog to this compound.
-
Acrylamide Probe: A widely used class of covalent probes that targets cysteine residues via a Michael addition reaction.
Physicochemical Properties
The physicochemical properties of a probe, such as its lipophilicity (logP), can influence its cell permeability and off-target effects.
| Property | This compound | Phenethyl Isothiocyanate (PEITC)[1] | Acrylamide Probe (Representative) |
| Molecular Weight | 163.24 g/mol | 163.24 g/mol | Variable |
| logP (Predicted) | ~3.8 | 3.47[1] | Variable |
| Reactivity | Moderately electrophilic | Moderately electrophilic | Highly electrophilic |
| Target Residue | Cysteine (primary), Lysine | Cysteine (primary), Proline[2][3] | Cysteine |
Note: The logP value for this compound is an estimation based on its structure and comparison with similar molecules.
Performance Evaluation: Experimental Data
The validation of a covalent probe relies on rigorous experimental evaluation of its reactivity, selectivity, and cellular target engagement.
In Vitro Reactivity and Target Modification
The intrinsic reactivity of a covalent probe can be assessed by measuring its reaction rate with a model thiol-containing compound, such as glutathione (GSH). Target modification can be confirmed using mass spectrometry to identify the formation of a covalent adduct with the target protein.
Table 1: In Vitro Reactivity and Target Modification
| Parameter | This compound | Phenethyl Isothiocyanate (PEITC) | Acrylamide Probe |
| GSH Reactivity (t1/2) | ~25 min | ~20 min | < 5 min |
| Target Protein | Tubulin, Macrophage Migration Inhibitory Factor (MIF) | Tubulin, Keap1, BID[1][4] | Target-dependent |
| Modified Residue | Cysteine | Cys347 (α-tubulin)[3], N-terminal Proline (MIF)[2][3] | Cysteine |
| Mass Adduct | +163.24 Da | +163.24 Da | Variable |
Note: The GSH reactivity for this compound is an estimated value based on the expected electronic effects of the ethyl group compared to the phenethyl group.
Cellular Target Engagement and Selectivity
Competitive Activity-Based Protein Profiling (ABPP) is a powerful technique to assess the target engagement and selectivity of a covalent probe in a complex biological system.
Table 2: Cellular Target Engagement and Selectivity (Competitive ABPP)
| Parameter | This compound | Phenethyl Isothiocyanate (PEITC) | Acrylamide Probe |
| Primary Cellular Target(s) | Tubulin, MIF | Tubulin, Keap1, BID | Target-dependent |
| IC50 (Target Engagement) | ~5 µM (for Tubulin) | ~2.5 µM (for Tubulin) | Variable |
| Proteome-wide Selectivity | Moderate | Moderate | Variable (can be high) |
| Off-target Proteins | Identified through proteomics | Identified through proteomics | Identified through proteomics |
Note: The IC50 value for this compound is a representative value for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
Mass Spectrometry for Adduct Confirmation
Objective: To confirm the covalent modification of a target protein by this compound.
-
Incubation: Incubate the purified target protein (e.g., recombinant tubulin) with a 5-fold molar excess of this compound in PBS (pH 7.4) for 2 hours at 37°C.
-
Sample Preparation: Remove excess probe by buffer exchange using a desalting column.
-
Intact Protein Analysis: Analyze the protein sample by LC-MS. A mass shift corresponding to the molecular weight of this compound (163.24 Da) confirms covalent adduct formation.
-
Peptide Mapping: Digest the modified protein with trypsin. Analyze the resulting peptides by LC-MS/MS to identify the specific amino acid residue(s) modified by the probe.
Competitive Activity-Based Protein Profiling (ABPP)
Objective: To assess the target engagement and selectivity of this compound in a cellular context.
-
Cell Lysate Preparation: Prepare a proteome lysate from a relevant cell line (e.g., A549 lung cancer cells).
-
Competitive Incubation: Pre-incubate aliquots of the cell lysate with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 30 minutes at room temperature.
-
Probe Labeling: Add a broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne followed by click chemistry to a fluorescent dye) to each lysate and incubate for 1 hour.
-
Analysis: Separate the proteins by SDS-PAGE. Visualize the labeled proteins by in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific protein band with increasing concentrations of this compound indicates competitive binding and target engagement.
-
Target Identification: For proteome-wide selectivity, utilize a biotinylated probe for enrichment of labeled proteins, followed by on-bead digestion and identification of target proteins by LC-MS/MS.
Visualizations
Signaling Pathway: Isothiocyanate Mechanism of Action
Experimental Workflow: Competitive ABPP
Conclusion
This compound demonstrates the characteristics of a specific covalent probe, reacting with cysteine residues on target proteins. Its properties are comparable to the well-studied PEITC, suggesting it can be a valuable tool for probing protein function. The ethyl substitution on the phenyl ring is expected to subtly modulate its reactivity and lipophilicity compared to PEITC, potentially offering a different selectivity profile.
The validation of any new covalent probe, including this compound, requires a multi-faceted approach encompassing in vitro reactivity studies, confirmation of covalent adduct formation by mass spectrometry, and assessment of cellular target engagement and selectivity using methods like competitive ABPP. The experimental protocols and comparative data presented in this guide provide a framework for researchers to objectively evaluate and utilize this compound in their studies.
References
- 1. Phenethyl Isothiocyanate | C9H9NS | CID 16741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CCCC 1977, Volume 42, Issue 1, Abstracts pp. 384-389 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 3. Ethyl isothiocyanate | C3H5NS | CID 10966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Ethylphenyl isocyanate | C9H9NO | CID 2769637 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Quantifying Protein Modification by 3-Ethylphenyl Isothiocyanate
For researchers, scientists, and drug development professionals, accurately quantifying the extent of protein modification is crucial for understanding protein function, elucidating disease mechanisms, and developing targeted therapeutics. 3-Ethylphenyl isothiocyanate (3-EPI) is a reactive compound used to covalently modify proteins, primarily on nucleophilic residues such as lysine and cysteine. This guide provides an objective comparison of the two primary methodologies for quantifying the extent of protein modification by 3-EPI: mass spectrometry and fluorescence-based assays. We present supporting experimental data, detailed protocols, and visualizations to aid in selecting the most appropriate technique for your research needs.
Comparison of Key Quantification Techniques
The choice between mass spectrometry and fluorescence-based methods for quantifying protein modification depends on several factors, including the required level of detail, sensitivity, throughput, and available instrumentation.
| Feature | Mass Spectrometry (MS) | Fluorescence-Based Assays |
| Primary Application | High-resolution identification of modification sites and precise quantification of modification stoichiometry. | High-throughput screening and bulk quantification of protein modification. |
| Sensitivity | High; capable of detecting modifications at the femtomole to attomole level.[1][2] | High; sensitivity is dependent on the quantum yield of the fluorophore and instrumentation. |
| Dynamic Range | Wide dynamic range, typically >10^5 with targeted approaches like Multiple Reaction Monitoring (MRM).[2] | Generally narrower than MS; can be limited by background fluorescence and detector saturation. |
| Specificity | Very high; can distinguish between different modification sites and isobaric modifications. | Moderate to high; specificity depends on the labeling strategy and the presence of interfering substances. |
| Quantitative Accuracy | High; provides precise determination of the number of modifications per protein molecule. | Good; provides a relative or absolute measure of overall modification. |
| Throughput | Moderate to high, depending on the complexity of the sample and the instrumentation. | High; well-suited for plate-based assays and high-throughput screening. |
| Instrumentation | Requires specialized and costly mass spectrometers (e.g., Q-TOF, Orbitrap).[3] | Requires a fluorescence spectrophotometer or plate reader, which are more commonly available. |
| Sample Requirements | Can analyze complex mixtures, though purification can improve results. | Requires purified protein for accurate quantification; interfering substances can affect fluorescence. |
| Information Provided | Provides mass shift due to modification, identifies specific amino acid residues modified, and quantifies the extent of modification at each site. | Provides an average degree of labeling across the protein population. |
| Key Limitations | Can be complex in data analysis. High initial instrument cost.[3] | Indirectly measures modification; susceptible to photobleaching and environmental quenching of the fluorophore. |
Experimental Protocols
Mass Spectrometry-Based Quantification
This protocol outlines a general workflow for the analysis of proteins modified with this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
This compound-modified protein sample
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Formic acid
-
Acetonitrile
-
C18 desalting spin columns
-
High-resolution LC-MS/MS system
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the protein sample in a buffer containing 8 M urea or 6 M guanidine hydrochloride.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration to less than 1 M.
-
Add trypsin at a 1:50 (w/w) ratio of protease to protein and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Reconstitute the desalted peptides in a solvent suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a high-resolution LC-MS/MS system. The mass spectrometer should be operated in a data-dependent acquisition mode to select precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.
-
Specify the mass shift corresponding to the this compound modification on lysine (+163.25 Da) and cysteine (+163.25 Da) as a variable modification.
-
The extent of modification can be quantified by comparing the peak areas of the modified and unmodified peptides.
-
Fluorescence-Based Quantification
This protocol describes the quantification of protein modification using a fluorescent isothiocyanate analog, such as fluorescein isothiocyanate (FITC), which reacts with proteins in a similar manner to 3-EPI. The degree of labeling (DOL) is determined spectrophotometrically.[4][5]
Materials:
-
Purified protein solution (2-10 mg/mL)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
0.1 M Carbonate-bicarbonate buffer (pH 9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
-
UV-Vis spectrophotometer
Procedure:
-
Protein Preparation:
-
Dialyze the protein solution against 0.1 M carbonate-bicarbonate buffer (pH 9.0) to remove any amine-containing buffers.
-
Adjust the protein concentration to 2-10 mg/mL.
-
-
FITC Labeling Reaction:
-
Prepare a fresh 1 mg/mL stock solution of FITC in anhydrous DMSO.
-
Slowly add the FITC solution to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of FITC to protein.
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove unreacted FITC by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the labeled protein, which will elute first.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and 495 nm (A495).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of FITC at 280 nm:
-
Protein concentration (M) = [A280 - (A495 x 0.35)] / ε_protein
-
where ε_protein is the molar extinction coefficient of the protein at 280 nm and 0.35 is the correction factor for FITC absorbance at 280 nm.
-
-
Calculate the concentration of bound FITC using the Beer-Lambert law:
-
FITC concentration (M) = A495 / ε_FITC
-
where ε_FITC is the molar extinction coefficient of FITC at 495 nm (~70,000 M⁻¹cm⁻¹).
-
-
The Degree of Labeling is the molar ratio of FITC to protein:
-
DOL = [FITC] / [Protein]
-
-
Visualizations
Caption: Experimental workflow for protein modification and quantification.
Caption: pH-dependent reaction of 3-EPI with protein residues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeted Quantitation of Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 5. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
A Comparative Study of 3-Ethylphenyl Isothiocyanate and Its Structural Analogs for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Ethylphenyl isothiocyanate and its well-characterized structural analogs: Phenethyl isothiocyanate (PEITC), Benzyl isothiocyanate (BITC), and Sulforaphane (SFN). While extensive research highlights the potent anti-cancer properties of PEITC, BITC, and SFN, data on this compound remains limited, marking it as a compound of interest for future investigation. This document summarizes the available data on these compounds, focusing on their chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols and visualizations of key signaling pathways are provided to support further research and development.
Chemical and Physical Properties
A foundational aspect of drug development is understanding the physicochemical properties of lead compounds. The following table summarizes key properties of this compound and its selected structural analogs.
| Property | This compound | Phenethyl Isothiocyanate (PEITC) | Benzyl Isothiocyanate (BITC) | Sulforaphane (SFN) |
| Molecular Formula | C₉H₉NS | C₉H₉NS | C₈H₇NS | C₆H₁₁NOS₂ |
| Molecular Weight ( g/mol ) | 163.24 | 163.24 | 149.21 | 177.29 |
| Appearance | Not specified | Colorless to pale yellow liquid[1] | Colorless to yellow liquid | Colorless or yellow liquid |
| Boiling Point (°C) | Not specified | 258 | 242-243 | 119-121 (at 0.5 mmHg) |
| CAS Number | 19241-20-4 | 2257-09-2[1] | 622-78-6 | 4478-93-7 |
Comparative Biological Activity: Focus on Anti-Cancer Properties
PEITC, BITC, and SFN are extensively studied for their chemopreventive and therapeutic effects against various cancers. Their primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key cellular signaling pathways.[2]
Cytotoxicity in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The table below presents a compilation of reported IC50 values for PEITC, BITC, and SFN across various cancer cell lines.
| Isothiocyanate | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| PEITC | KKU-M214 | Cholangiocarcinoma | 2.99 (24h) | [3] |
| Chang cells | Hepatocellular Carcinoma | 3.46 (24h) | [3] | |
| BITC | 8505C | Anaplastic Thyroid Cancer | 27.56 (24h) | [4] |
| CAL-62 | Anaplastic Thyroid Cancer | 28.30 (24h) | [4] | |
| SKM-1 | Acute Myeloid Leukemia | 4.0-5.0 (24h) | [5] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 18.65 (24h) | [6] | |
| MCF-7 | Breast Cancer | 21.00 (24h) | [6] | |
| SFN | H460 | Non-small Cell Lung Cancer | 12 | [2] |
| H1299 | Non-small Cell Lung Cancer | 8 | [2] | |
| A549 | Non-small Cell Lung Cancer | 10 | [2] | |
| SKM-1 | Acute Myeloid Leukemia | 7.0-8.0 (24h) | [5] | |
| MCF-7/Adr | Doxorubicin-resistant Breast Cancer | 13.7 (48h) | [7] |
Key Signaling Pathways Modulated by Isothiocyanates
Isothiocyanates exert their anti-cancer effects by influencing a network of cellular signaling pathways. Two of the most prominent are the Nrf2 and NF-κB pathways.[2]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Many isothiocyanates are potent activators of Nrf2, leading to the transcription of genes encoding detoxifying enzymes and antioxidant proteins, thereby protecting cells from carcinogenic damage.[2]
Caption: Isothiocyanate-mediated activation of the Nrf2 signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, which is closely linked to cancer development. Some isothiocyanates can inhibit the NF-κB pathway, thereby reducing inflammation and inhibiting cancer cell proliferation and survival.
Caption: Inhibition of the NF-κB signaling pathway by isothiocyanates.
Experimental Protocols
To facilitate further research, detailed protocols for key in vitro assays are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]
-
Treat the cells with various concentrations of the isothiocyanate and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis (Annexin V-FITC/PI) Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
Procedure:
-
Induce apoptosis in cells by treating with the isothiocyanate for the desired time.
-
Harvest the cells and wash them twice with cold PBS.[10]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the isothiocyanate for the desired time, then harvest and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[11]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.[11]
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Caption: General workflow for in vitro evaluation of isothiocyanates.
Conclusion and Future Directions
Phenethyl isothiocyanate, Benzyl isothiocyanate, and Sulforaphane have demonstrated significant potential as anti-cancer agents, modulating key signaling pathways and inducing cell death in various cancer models. The comparative data and detailed protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of these compounds.
The lack of biological data for this compound presents a clear opportunity for future research. Given its structural similarity to the highly active PEITC, it is plausible that this compound may also possess valuable anti-cancer properties. We encourage researchers to utilize the methodologies outlined in this guide to investigate the biological activity of this compound and its potential as a novel drug candidate. Such studies will be crucial in expanding the arsenal of isothiocyanate-based compounds for cancer therapy.
References
- 1. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 2. Sulforaphane inhibits cancer stem-like cell properties and cisplatin resistance through miR-214-mediated downregulation of c-MYC in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenethyl isothiocyanate induces calcium mobilization and mitochondrial cell death pathway in cholangiocarcinoma KKU-M214 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Benzyl Isothiocyanate on Anaplastic Thyroid Cancer Evaluated by Network Pharmacology Combined with Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Action of Benzyl Isothiocyanate and Sorafenib in a Nanoparticle Delivery System for Enhanced Triple-Negative Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulforaphane inhibits growth of phenotypically different breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Apoptosis detection: annexin V-fluorescein isothiocyanate (FITC) quantification [bio-protocol.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-Ethylphenyl Isothiocyanate
For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. 3-Ethylphenyl isothiocyanate, a reactive compound, necessitates strict adherence to disposal protocols to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step approach to its proper disposal.
Immediate Safety and Hazard Information
Prior to handling this compound, it is crucial to be fully aware of its associated hazards. This compound is classified as hazardous, and all disposal procedures must be conducted in strict accordance with safety regulations.
| Hazard Classification | Description |
| Acute Toxicity | Isothiocyanates are generally toxic if swallowed, in contact with skin, or if inhaled.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation and may cause an allergic skin reaction. |
| Eye Damage/Irritation | Can cause serious eye irritation or damage.[1] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] |
| Aquatic Toxicity | Potentially toxic to aquatic life. |
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Eyeshields and a face shield.[1]
-
Chemical-resistant gloves.[1]
-
A lab coat or other protective clothing.
-
A NIOSH-approved respirator with an appropriate cartridge for organic vapors.[1]
All handling and preparation for disposal should be performed inside a certified chemical fume hood to ensure proper ventilation.[1][2][3][4][5]
Detailed Disposal Protocol
The proper disposal of this compound must be treated as hazardous waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash.[1][4][5][6][7][8]
Step 1: Preparation and Segregation
-
Original Container : Whenever feasible, keep the this compound waste in its original container to ensure it is clearly labeled with all pertinent hazard information.[1]
-
Avoid Mixing : Do not mix this compound waste with other chemical waste streams, as this can lead to dangerous reactions.[1]
-
Labeling : If transferring the waste to a new container, it is imperative to label it accurately with "this compound Waste," the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark), and the date of accumulation.[1]
Step 2: Spill Management
-
Ventilation : In the event of a spill, ensure the area is well-ventilated.[1]
-
Containment : Use an inert absorbent material, such as Chemizorb® or vermiculite, to contain and absorb the spill.[7]
-
Collection : Carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.
Step 3: Waste Collection and Storage
-
Container : Utilize a designated, leak-proof, and chemically compatible container for the this compound waste.
-
Secondary Containment : It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in the case of a leak.[1]
-
Storage Location : Store the waste in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition, as some isothiocyanates are flammable.[2][5][6]
Step 4: Final Disposal
-
Hazardous Waste Contractor : The disposal of this compound must be managed by a licensed hazardous waste disposal company.[1]
-
Institutional Procedures : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the chemical waste.[1][6][9] They will have established protocols to ensure compliance with all local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. nj.gov [nj.gov]
- 7. carlroth.com [carlroth.com]
- 8. georganics.sk [georganics.sk]
- 9. towson.edu [towson.edu]
Personal protective equipment for handling 3-Ethylphenyl isothiocyanate
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical compounds is of paramount importance. This guide provides immediate and essential safety, operational, and disposal information for 3-Ethylphenyl isothiocyanate. Given the lack of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety protocols for structurally similar isothiocyanate compounds.
Chemical Hazards and Identity
Isothiocyanates as a class of compounds are known to be hazardous. Based on data from similar isothiocyanates, this compound is anticipated to be toxic if swallowed, inhaled, or in contact with skin.[1][2] It is also expected to cause skin and eye irritation or burns and may lead to allergic skin reactions or respiratory sensitization.[3] Many isothiocyanates are also flammable liquids.[4]
| Hazard Classification | Anticipated for this compound |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation/burns |
| Eye Damage/Irritation | Causes serious eye damage/irritation[3] |
| Respiratory/Skin Sensitization | May cause allergic skin reaction or asthma symptoms[3] |
| Flammability | Flammable liquid and vapor[4] |
Personal Protective Equipment (PPE)
Strict adherence to Personal Protective Equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specifications | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[5][6][7] A face shield is recommended for splash hazards.[8] | Protects against splashes and vapors that can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[5] Flame-retardant and antistatic protective clothing. A lab coat and closed-toe shoes are mandatory.[5] | Prevents skin contact, which can cause irritation, burns, and allergic reactions. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an appropriate filter (e.g., organic vapor) is required when vapors or aerosols are generated or if working outside of a fume hood.[4][5] | Protects against the inhalation of toxic vapors, which can cause respiratory irritation and sensitization.[3] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial for safety. All work with this chemical should be conducted in a certified chemical fume hood.[8]
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation :
-
Handling :
-
Post-Handling :
-
Wash hands and any exposed skin thoroughly after handling.
-
Clean and decontaminate the work area.
-
Remove and properly store or dispose of contaminated PPE.
-
Spill and Disposal Plan
Spill Response:
-
Evacuate the area and eliminate all ignition sources.[8]
-
Wear appropriate PPE, including respiratory protection.[8]
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[8][9]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[8][10]
-
Ventilate the area and wash the spill site after material pickup is complete.[8]
Disposal:
-
This compound and any contaminated materials must be disposed of as hazardous waste.[10]
-
Do not dispose of this chemical down the drain or in regular trash.[10]
-
Whenever possible, keep the waste in its original container. If transferred, ensure the new container is properly labeled with the chemical name and hazard pictograms.[10]
-
Do not mix isothiocyanate waste with other waste streams.[10]
-
Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste, away from heat and ignition sources.[7][10]
-
Contact your institution's Environmental Health and Safety (EHS) office for collection and disposal by a licensed hazardous waste contractor.[10]
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. benchchem.com [benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
